Cholesteryl Palmitate-d9
Description
Structure
2D Structure
Propriétés
Formule moléculaire |
C43H76O2 |
|---|---|
Poids moléculaire |
634.1 g/mol |
Nom IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoate |
InChI |
InChI=1S/C43H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h24,33-34,36-40H,7-23,25-32H2,1-6H3/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1/i1D3,7D2,8D2,9D2 |
Clé InChI |
BBJQPKLGPMQWBU-BDWKJWGVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origine du produit |
United States |
Foundational & Exploratory
Physical and chemical properties of Cholesteryl Palmitate-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl Palmitate-d9 is the deuterium-labeled form of Cholesteryl Palmitate, a prominent cholesterol ester found in various biological systems. As a stable isotope-labeled internal standard, this compound is an indispensable tool in the field of lipidomics and clinical research. Its primary application lies in the accurate quantification of its non-labeled, endogenous counterpart, Cholesteryl Palmitate, using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3]
This guide provides a comprehensive overview of the physical and chemical properties, experimental applications, and technical data for this compound, intended to support professionals in research and drug development.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. Data for the non-deuterated form is also provided for comparison where available.
Table 1: General and Physical Properties
| Property | This compound | Cholesteryl Palmitate (for comparison) |
| Appearance | A solution in chloroform (B151607); Colorless to light yellow liquid.[2][4] | White to off-white crystalline solid/powder.[5] |
| Melting Point | Data not available | 74-77 °C.[6][7] |
| Boiling Point | Data not available | ~604 °C (rough estimate).[7] |
| Purity | ≥99% deuterated forms (d1-d9).[1][4] | ≥95% to ≥98%.[8] |
Table 2: Chemical Identifiers and Molecular Data
| Property | This compound | Cholesteryl Palmitate (for comparison) |
| Molecular Formula | C₄₃H₆₇D₉O₂.[1][4] | C₄₃H₇₆O₂.[8][9] |
| Molecular Weight | 634.1 g/mol .[1] | 625.1 g/mol .[8][9] |
| Formal Name | (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl hexadecanoate-13,13,14,14,15,15,16,16,16-d9.[1] | (3β)-cholest-5-en-3-ol, 3-hexadecanoate.[8] |
| CAS Number | Not explicitly available | 601-34-3.[6][9] |
| InChI Key | BBJQPKLGPMQWBU-BDWKJWGVSA-N.[1] | BBJQPKLGPMQWBU-JADYGXMDSA-N.[5][10] |
Table 3: Solubility and Stability
| Property | This compound |
| Solubility | Soluble in Chloroform (10 mg/ml).[1] The non-deuterated form is insoluble in water but soluble in organic solvents like chloroform and ethanol.[5] |
| Storage Temperature | -20°C.[1] |
| Stability | ≥ 2 years (as supplied).[1] |
| Stock Solution Stability | 6 months at -80°C; 1 month at -20°C.[2] |
Applications in Research
This compound is primarily used as an internal standard for the precise measurement of Cholesteryl Palmitate concentrations in biological samples.[1][3] The non-labeled compound is a significant cholesterol ester involved in lipid transport and metabolism and has been studied as a potential biomarker in various conditions, including chronic interstitial pneumonia and respiratory distress syndrome.[1][2]
The use of a stable isotope-labeled standard like the d9 variant is critical because it shares nearly identical chemical and physical properties with the endogenous analyte, ensuring similar behavior during sample extraction, derivatization, and chromatographic separation. However, its increased mass allows it to be distinguished by a mass spectrometer, enabling correction for sample loss during preparation and for variations in instrument response.[2][11]
Experimental Protocols
While specific protocols must be optimized for individual instruments and matrices, the following sections provide detailed methodologies for common applications.
Protocol 3.1: Quantification of Cholesteryl Palmitate by LC-MS/MS
This protocol outlines a general workflow for quantifying endogenous Cholesteryl Palmitate in a biological matrix (e.g., plasma, cell lysate) using this compound as an internal standard.
1. Materials and Reagents:
- Biological sample (e.g., 50 µL of human plasma)
- This compound internal standard (IS) stock solution (e.g., 1 mg/mL in chloroform)
- Lipid extraction solvent (e.g., Folch solution: Chloroform:Methanol, 2:1 v/v)
- LC-MS grade solvents (e.g., Acetonitrile, Isopropanol, Water, Formic Acid)
2. Sample Preparation:
- Thaw biological samples on ice.
- Prepare a working solution of the this compound IS by diluting the stock solution in an appropriate solvent (e.g., isopropanol) to a known concentration (e.g., 10 µg/mL).
- In a clean glass tube, add 50 µL of the biological sample.
- Spike the sample by adding a precise volume (e.g., 10 µL) of the IS working solution.
- Add 1 mL of the lipid extraction solvent. Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
- Centrifuge at 3000 x g for 10 minutes at 4°C to pellet cellular debris.
- Carefully transfer the supernatant (organic phase) to a new glass tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the mobile phase (e.g., Acetonitrile:Isopropanol, 1:1 v/v) for LC-MS analysis.
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC): Use a C18 reverse-phase column suitable for lipid analysis. A typical mobile phase system consists of two solvents:
- Solvent A: Acetonitrile:Water (60:40) with 10 mM Ammonium Formate.
- Solvent B: Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate.
- Run a gradient from ~30% B to 100% B over 15-20 minutes to elute the lipids.
- Mass Spectrometry (MS): Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).[12] For enhanced sensitivity and specificity, lithiated adducts can be used.[12]
- Detection: Use Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard. A common fragmentation for cholesteryl esters is the neutral loss of the cholestane (B1235564) moiety (NL 368.5).[12]
- Cholesteryl Palmitate: Monitor the transition for its [M+NH₄]⁺ or [M+Li]⁺ adduct.
- This compound (IS): Monitor the corresponding mass-shifted transition.
4. Data Analysis:
- Integrate the peak areas for both the endogenous Cholesteryl Palmitate and the this compound IS.
- Calculate the ratio of the analyte peak area to the IS peak area.
- Quantify the concentration of the endogenous analyte by comparing this ratio to a standard curve prepared with known concentrations of non-labeled Cholesteryl Palmitate and a fixed concentration of the IS.
Protocol 3.2: Purity and Identity Confirmation by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and assessing the purity of this compound.
1. Sample Preparation:
- Dissolve an adequate amount of the compound (typically 1-5 mg) in a deuterated solvent, such as Chloroform-d (CDCl₃).
- Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectroscopy:
- ¹H NMR: A proton NMR spectrum will confirm the presence of protons on the cholesterol and palmitate backbone. The deuterated positions on the palmitate chain will show a significant reduction or absence of corresponding proton signals.
- ²H NMR (Deuterium NMR): This is the most direct method to confirm deuteration. A ²H NMR spectrum will show signals corresponding to the deuterium (B1214612) atoms, confirming the location and extent of labeling. Studies have utilized deuterated cholesteryl esters for ²H-NMR to investigate their incorporation into membranes.[13]
- ¹³C NMR: A carbon-13 spectrum can provide detailed information about the carbon skeleton of the molecule.
3. Data Interpretation:
- Compare the obtained spectra with reference spectra for non-labeled Cholesteryl Palmitate.[10][14]
- Confirm the absence of proton signals at the deuterated positions in the ¹H spectrum.
- Verify the presence and chemical shifts of signals in the ²H spectrum to confirm successful labeling.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the use of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sapphire North America [sapphire-usa.com]
- 4. This compound - Cayman Chemical [bioscience.co.uk]
- 5. CAS 601-34-3: Cholesteryl palmitate | CymitQuimica [cymitquimica.com]
- 6. 601-34-3 CAS MSDS (Cholesteryl palmitate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Cholesteryl palmitate CAS#: 601-34-3 [m.chemicalbook.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Cholesteryl palmitate [webbook.nist.gov]
- 10. Cholesteryl palmitate | C43H76O2 | CID 246520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Measurement of cholesterol in serum by gas chromatography/mass spectrometry at moderate mass resolution, with a nonendogenous cholesterol isomer as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2H- and 31P-NMR studies of cholesteryl palmitate in sphingomyelin dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cholesteryl palmitate(601-34-3) 1H NMR [m.chemicalbook.com]
Synthesis and Isotopic Labeling of Cholesteryl Palmitate-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, isotopic labeling, and application of Cholesteryl Palmitate-d9, a crucial internal standard for mass spectrometry-based lipidomics. This document details the synthetic methodology, purification, characterization, and its use in tracing lipid metabolism.
Introduction
Cholesteryl Palmitate is an ester of cholesterol and palmitic acid, a common saturated fatty acid. It is a major component of lipid droplets and plays a significant role in cholesterol transport and storage.[1] Isotopically labeled this compound, where nine deuterium (B1214612) atoms replace nine hydrogen atoms on the palmitic acid chain, serves as an invaluable internal standard for accurate quantification of its unlabeled counterpart in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2] Its use is critical in studies investigating lipid metabolism, atherosclerosis, and other metabolic diseases.[3]
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of cholesterol with palmitic acid-d9. A common and effective method for this transformation, especially given the sterically hindered nature of cholesterol's hydroxyl group, is the Steglich esterification.[4] This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[4][5]
Experimental Protocol: Steglich Esterification
Materials:
-
Cholesterol
-
Palmitic acid-d9
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cholesterol (1 equivalent) and palmitic acid-d9 (1.1 equivalents) in anhydrous dichloromethane.
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous dichloromethane.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed sequentially with 0.5 M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4 and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate) is typically used to elute the product.[6] Fractions containing the pure this compound are collected and the solvent is evaporated.
Characterization
The identity and purity of the synthesized this compound are confirmed using:
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the structure and the position of the deuterium labels.
Quantitative Data
The following tables summarize key quantitative data related to this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C43H67D9O2 | [2] |
| Molecular Weight | ~634.1 g/mol | [2] |
| Isotopic Purity | ≥99% deuterated forms (d1-d9) | [2] |
| Appearance | Typically a white solid | [7] |
| Solubility | Soluble in chloroform, dichloromethane | [2] |
Table 2: Typical Parameters for Synthesis and Analysis
| Parameter | Value/Range | Reference |
| Synthesis | ||
| Reactant Molar Ratio (Cholesterol:Palmitic acid-d9:DCC:DMAP) | 1 : 1.1 : 1.2 : 0.1 | [4][5] |
| Reaction Time | 12 - 24 hours | [5] |
| Reaction Temperature | 0 °C to Room Temperature | [5] |
| Purification | ||
| Chromatography Stationary Phase | Silica Gel | [6] |
| Chromatography Mobile Phase | Ethyl Acetate/Hexane Gradient | [6] |
| LC-MS/MS Analysis | ||
| Internal Standard Concentration | Varies (e.g., ng/mL to µg/mL range) | [8] |
| Lower Limit of Quantification (LLOQ) | Can be in the low ng/mL range | [9] |
Application in Lipid Metabolism Research
This compound is primarily used as an internal standard in mass spectrometry-based assays to quantify endogenous cholesteryl palmitate levels in various biological matrices, including plasma, serum, and tissues.[8] This is essential for studying the metabolic fate of cholesterol and fatty acids in health and disease.
Metabolic Pathway of Cholesteryl Esters
Cholesteryl esters are synthesized intracellularly from cholesterol and fatty acyl-CoAs by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT).[1] They are then packaged into lipoproteins (like VLDL and LDL) and transported in the bloodstream.[10] In peripheral tissues, they can be taken up and hydrolyzed back to cholesterol and fatty acids by hormone-sensitive lipase.[11]
Figure 1. Simplified metabolic pathway of cholesteryl ester synthesis and hydrolysis.
Experimental Workflow for In Vivo Lipid Tracing
Stable isotope-labeled lipids like this compound are instrumental in in vivo studies to trace the dynamics of lipid metabolism. The general workflow involves the administration of the labeled compound to a subject, followed by the collection of biological samples over time and their analysis by mass spectrometry.
Figure 2. General experimental workflow for in vivo lipid tracing studies.
Conclusion
This compound is an essential tool for researchers in the fields of lipidomics and metabolic disease. Its synthesis via Steglich esterification provides a reliable source of high-purity internal standard. The application of this isotopically labeled compound in mass spectrometry-based analytical methods allows for the accurate quantification of endogenous cholesteryl palmitate and enables sophisticated in vivo tracing studies to elucidate the complex dynamics of lipid metabolism. This guide provides a foundational understanding of the synthesis and application of this compound for scientists and professionals in drug development and biomedical research.
References
- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 2. REPORT FORM: SEPARATION OF CHOLESTEROL AND A | Chegg.com [chegg.com]
- 3. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. Chromatography [chem.rochester.edu]
- 7. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholesterol Ester Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. med.libretexts.org [med.libretexts.org]
- 11. researchgate.net [researchgate.net]
The Role of Cholesteryl Palmitate-d9 in Modern Lipidomics Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of lipidomics, the precise and accurate quantification of individual lipid species is paramount to unraveling their complex roles in health and disease. Cholesteryl esters, the storage form of cholesterol, are key players in cellular signaling, membrane homeostasis, and the pathogenesis of various metabolic and cardiovascular diseases. Cholesteryl Palmitate, a prominent cholesteryl ester, is of significant interest in these studies. This technical guide delves into the critical role of Cholesteryl Palmitate-d9 as an internal standard in the mass spectrometry-based quantification of its endogenous, non-deuterated counterpart. The use of stable isotope-labeled internal standards like this compound is the gold standard for correcting for analytical variability, thereby ensuring the reliability and reproducibility of lipidomics data.[1] This guide will provide an in-depth overview of its application, including detailed experimental protocols, quantitative performance data, and its relevance in key signaling pathways.
The Imperative of Internal Standards in Lipidomics
Quantitative lipidomics by mass spectrometry is susceptible to various sources of error, including sample loss during extraction, variations in ionization efficiency, and instrument drift.[2] Internal standards are essential for mitigating these variables.[1] An ideal internal standard is a stable isotope-labeled version of the analyte of interest, such as this compound.[3] Added to a sample at a known concentration before any sample processing steps, the internal standard experiences the same analytical variations as the endogenous analyte. By normalizing the signal of the endogenous lipid to that of the internal standard, accurate and precise quantification can be achieved.[4]
Quantitative Data for this compound in Lipidomics
The use of this compound as an internal standard allows for robust and reliable quantification of cholesteryl palmitate across various biological matrices. While specific performance characteristics can vary depending on the exact methodology and instrumentation, the following tables provide a summary of typical quantitative data that can be expected when using a validated LC-MS/MS method with this compound.
Table 1: Typical Mass Spectrometry Parameters for Cholesteryl Palmitate and this compound
| Analyte | Precursor Ion (m/z) [M+NH4]+ | Product Ion (m/z) | Collision Energy (eV) |
| Cholesteryl Palmitate | 642.6 | 369.3 | 45 |
| This compound | 651.6 | 369.3 | 45 |
Note: The precursor ion for this compound is 9 atomic mass units higher than that of the unlabeled compound due to the nine deuterium (B1214612) atoms. Both compounds yield the same characteristic cholestadiene fragment ion at m/z 369.3 upon collision-induced dissociation.[5]
Table 2: Performance Characteristics of a Validated LC-MS/MS Method Using this compound
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | 85 - 115% |
These values are representative and should be established for each specific assay and matrix.
Experimental Protocols
A robust and reproducible experimental protocol is the foundation of any successful lipidomics study. The following sections detail a comprehensive workflow for the quantification of cholesteryl palmitate using this compound as an internal standard.
Lipid Extraction from Plasma (Modified Folch Method)
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 50 µL of plasma, add a known amount of this compound (e.g., 10 µL of a 10 µg/mL solution in chloroform:methanol 2:1, v/v).
-
Lipid Extraction:
-
Add 2 mL of chloroform:methanol (2:1, v/v) to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection of Organic Phase: Carefully aspirate the lower organic phase containing the lipids and transfer it to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., acetonitrile:isopropanol:water, 65:30:5, v/v/v) for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for the separation of cholesteryl esters.
-
Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate.
-
Gradient: A typical gradient starts at 30-40% B and increases to 90-100% B over 10-15 minutes to elute the hydrophobic cholesteryl esters.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 50 - 60°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transitions specified in Table 1.
-
Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
Signaling Pathways and Experimental Workflows
Cholesteryl palmitate is not merely a storage molecule; it is intricately involved in cellular signaling pathways that are central to both physiological and pathological processes. Understanding these pathways is crucial for interpreting lipidomics data and for identifying potential therapeutic targets.
The ACAT1/SOAT1 Pathway and Lipid Droplet Formation
The esterification of cholesterol to form cholesteryl esters is catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1).[3] This process is a key mechanism for maintaining cellular cholesterol homeostasis by preventing the accumulation of toxic free cholesterol.[6] The resulting cholesteryl esters, including cholesteryl palmitate, are then stored in lipid droplets.[7] The formation of these lipid droplets is a highly regulated process that is crucial for cellular energy storage and metabolism.[8]
The Role of CD36 in Fatty Acid Uptake and Atherosclerosis
The scavenger receptor CD36 plays a crucial role in the uptake of long-chain fatty acids, such as palmitate.[9] In the context of atherosclerosis, CD36 facilitates the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic plaques.[10] The intracellular accumulation of cholesterol and fatty acids, including cholesteryl palmitate, contributes to the inflammatory response and progression of the disease.
A Typical Lipidomics Experimental Workflow
The following diagram illustrates a standard workflow for a targeted lipidomics experiment using this compound as an internal standard.
Conclusion
This compound is an indispensable tool in modern lipidomics research, enabling the accurate and precise quantification of its endogenous counterpart. Its use as an internal standard is fundamental to obtaining reliable data for understanding the complex roles of cholesteryl esters in health and disease. By following robust and validated experimental protocols, researchers can leverage the power of mass spectrometry to gain deeper insights into the lipid world, paving the way for new diagnostic biomarkers and therapeutic interventions. The signaling pathways involving cholesteryl palmitate, particularly in the context of atherosclerosis, highlight the importance of its accurate measurement in drug development and clinical research.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ACAT1 deficiency increases cholesterol synthesis in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Lipid Droplets in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolomics Portal - Methods [metabolomics.baker.edu.au]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Technical Guide to Cholesteryl Palmitate-d9: Commercial Availability and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cholesteryl Palmitate-d9, a deuterated analog of cholesteryl palmitate. This guide details its commercial availability, key technical specifications, and its critical role as an internal standard in quantitative analytical methodologies. Detailed experimental protocols for its application in lipidomics, particularly in conjunction with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are provided to facilitate its use in a research setting.
Commercial Suppliers and Availability
This compound is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The product is typically supplied as a solution in a suitable organic solvent, such as chloroform (B151607), to ensure stability and ease of handling. Researchers should always refer to the supplier's certificate of analysis for lot-specific information.
| Supplier | Catalog Number | Purity | Formulation | Standard Unit Sizes | Storage |
| Cayman Chemical | 28123 | ≥99% deuterated forms (d1-d9)[1] | A solution in chloroform[1] | 1 mg, 5 mg, 10 mg | -20°C[1] |
| MedchemExpress | HY-W010708S | Not specified | Solution | 1 mg, 5 mg | Solution, -20°C, 2 years[2] |
| Sapphire North America | 28123 | ≥99% deuterated forms (d1-d9) | A solution in chloroform | 1 mg, 5 mg, 10 mg | -20°C |
Technical Specifications
| Property | Value | Source |
| Molecular Formula | C₄₃H₆₇D₉O₂ | [1] |
| Molecular Weight | 634.12 g/mol | [2] |
| Synonyms | 16:0-d9 Cholesterol ester, Cholesterol Palmitate-d9, CE(16:0-d9) | [1] |
| Storage | Store at -20°C for long-term stability.[1][2] | Cayman Chemical, MedchemExpress |
| Solubility | Soluble in chloroform. | [1] |
| Stability | Stable for at least 2 years when stored correctly.[1] | Cayman Chemical |
Applications in Research
This compound is primarily utilized as an internal standard for the accurate quantification of cholesteryl palmitate and other cholesteryl esters in biological samples by GC-MS or LC-MS.[1][3] Its deuterated nature ensures that it co-elutes with the endogenous analyte but is distinguishable by its higher mass, allowing for precise correction of sample loss during extraction and ionization variability in the mass spectrometer.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in quantitative lipid analysis.
Lipid Extraction from Plasma
This protocol is adapted from the widely used Bligh and Dyer method for total lipid extraction.[4]
Materials:
-
Plasma sample
-
This compound internal standard solution (in chloroform)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
Procedure:
-
To a 1.5 mL glass centrifuge tube, add 100 µL of plasma.
-
Add a known amount of this compound internal standard solution. The amount should be chosen to be within the linear range of the calibration curve.
-
Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean tube.
-
Dry the extracted lipids under a gentle stream of nitrogen. The dried extract is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS analysis.
Derivatization for GC-MS Analysis
For GC-MS analysis, the fatty acid moiety of cholesteryl esters is typically transesterified to a more volatile fatty acid methyl ester (FAME).
Materials:
-
Dried lipid extract
-
BF₃-Methanol (14% w/v)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
Procedure:
-
To the dried lipid extract, add 1 mL of BF₃-Methanol solution.
-
Cap the tube tightly and heat at 100°C for 1 hour.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
Quantitative Analysis by GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for endogenous cholesteryl palmitate (as its FAME) and the this compound internal standard.
Data Analysis:
-
Create a calibration curve by analyzing a series of standards containing known concentrations of unlabeled Cholesteryl Palmitate and a fixed concentration of this compound.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of Cholesteryl Palmitate in the unknown samples by interpolating their peak area ratios on the calibration curve.
Quantitative Analysis by LC-MS/MS
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Reversed-phase C18 column.
LC-MS/MS Parameters (Example):
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A suitable gradient to separate cholesteryl esters.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both endogenous Cholesteryl Palmitate and this compound.
Data Analysis: The data analysis procedure is similar to that of GC-MS, where a calibration curve is constructed using the peak area ratios of the analyte to the internal standard.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound.
References
Technical Guide: Cholesteryl Palmitate-d9 for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cholesteryl Palmitate-d9, focusing on its molecular characteristics and its application as an internal standard in quantitative mass spectrometry-based lipidomics.
Core Molecular Data
This compound is a deuterated analog of Cholesteryl Palmitate, a common cholesteryl ester found in various biological systems. The incorporation of nine deuterium (B1214612) atoms results in a distinct mass shift, making it an ideal internal standard for mass spectrometry applications. The molecular properties of both compounds are summarized below for direct comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Cholesteryl Palmitate | C₄₃H₇₆O₂ | 625.06[1][2][3] |
| This compound | C₄₃H₆₇D₉O₂ | 634.1 [4] |
Application in Quantitative Analysis
This compound is primarily intended for use as an internal standard for the quantification of Cholesteryl Palmitate in biological samples via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[4]. The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it corrects for variability in sample preparation, extraction efficiency, and matrix effects during ionization[5].
Experimental Protocol: Quantification of Cholesteryl Palmitate using LC-MS/MS
This protocol outlines a general methodology for the quantification of Cholesteryl Palmitate in a biological matrix (e.g., plasma, cell lysate) using this compound as an internal standard.
1. Sample Preparation and Lipid Extraction:
-
Internal Standard Spiking: To each sample, add a known amount of this compound solution in a suitable organic solvent (e.g., chloroform (B151607) or methanol). This should be done at the earliest stage of sample handling to account for losses throughout the procedure.
-
Lipid Extraction: Perform lipid extraction using a standard method such as the Folch or Bligh-Dyer technique. A common approach involves the addition of a chloroform:methanol mixture to the sample, followed by vortexing and centrifugation to separate the organic and aqueous phases.
-
Phase Separation: Carefully collect the lower organic phase, which contains the lipids.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system, such as a mixture of isopropanol (B130326), acetonitrile (B52724), and water.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Employ a gradient elution program with mobile phases typically consisting of acetonitrile and isopropanol with additives like formic acid and ammonium (B1175870) formate (B1220265) to achieve separation of Cholesteryl Palmitate from other lipid species.
-
Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source operating in positive ion mode.
-
Data Acquisition: Monitor the specific precursor-to-product ion transitions for both Cholesteryl Palmitate and this compound using Multiple Reaction Monitoring (MRM).
3. Data Analysis and Quantification:
-
Peak Integration: Integrate the chromatographic peak areas for both the analyte (Cholesteryl Palmitate) and the internal standard (this compound).
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of Cholesteryl Palmitate and a constant concentration of this compound. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration to generate a calibration curve.
-
Quantification: Determine the concentration of Cholesteryl Palmitate in the unknown samples by calculating the peak area ratio and interpolating the concentration from the calibration curve.
Workflow Visualization
The following diagram illustrates the general workflow for the quantification of Cholesteryl Palmitate using a deuterated internal standard.
Caption: Workflow for quantitative analysis of Cholesteryl Palmitate.
References
Solubility Profile of Cholesteryl Palmitate-d9 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Cholesteryl Palmitate-d9 in various organic solvents. Due to the limited availability of specific quantitative data for the deuterated form, this document primarily presents solubility data for the non-deuterated Cholesteryl Palmitate as a close analogue. It is important to note that while the solubility is expected to be very similar, minor differences may exist due to the isotopic labeling. This guide also outlines a general experimental protocol for determining the solubility of cholesteryl esters.
Data Presentation: Quantitative Solubility of Cholesteryl Palmitate
The following table summarizes the available quantitative and qualitative solubility data for Cholesteryl Palmitate in a range of organic solvents. This information is critical for researchers working on formulations, analytical method development, and other applications where this compound is used as an internal standard or tracer.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Temperature (°C) | Notes |
| Tetrahydrofuran (THF) | ≥ 100[1] | 159.98 | Not Specified | Soluble, but saturation point is not known.[1] |
| Chloroform (B151607) | 10 | 15.99 | Not Specified | |
| Ethanol | < 1[1] | Insoluble | Not Specified | Insoluble.[1] |
| Dimethyl Sulfoxide (DMSO) | < 1[1] | Insoluble or Slightly Soluble | Not Specified | Insoluble or slightly soluble.[1] |
| Water | < 0.1[1] | Insoluble | Not Specified | Insoluble.[1] |
| Other Organic Solvents | Soluble | - | Not Specified | Cholesteryl palmitate is generally described as being soluble in other organic solvents.[2] |
It is important to note that for this compound, a specific solubility of 10 mg/mL in chloroform has been reported.
Experimental Protocol: Determination of Quantitative Solubility
The following is a generalized methodology for determining the quantitative solubility of a lipid such as this compound in an organic solvent. This protocol is based on the equilibrium solubility method.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Organic solvent of interest (e.g., THF, Chloroform, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for quantification.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The solid phase should be present in excess.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilute the aliquot with a known volume of the solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or GC-MS.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in mg/mL or molarity.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for determining the quantitative solubility of this compound.
References
The Role of Deuterated Cholesteryl Palmitate (d9) in Advancing Tear Film Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tear film, a complex and vital structure for ocular health, relies on a delicate balance of lipids, proteins, and aqueous components to protect and lubricate the eye. Among the lipid constituents, cholesteryl esters, and specifically cholesteryl palmitate, are abundant and play a crucial, yet not fully understood, role in the stability and function of the tear film lipid layer (TFLL). This technical guide explores the significance of cholesteryl palmitate in tear film physiology and pathology and introduces the application of a powerful research tool, Cholesteryl Palmitate-d9, for precise and accurate quantification in lipidomic studies.
The Significance of Cholesteryl Esters in the Tear Film
The TFLL is the outermost layer of the tear film, acting as a barrier to prevent evaporation of the aqueous layer and maintain a smooth optical surface. This lipid layer is primarily composed of a complex mixture of non-polar lipids, with cholesteryl esters (CEs) and wax esters being major components.[1] Cholesteryl esters, including cholesteryl palmitate, are secreted by the meibomian glands and are integral to the structure and function of the TFLL.[2][3]
Studies have shown that alterations in the composition of meibomian gland secretions, including changes in cholesteryl ester profiles, may be associated with meibomian gland dysfunction (MGD), a leading cause of dry eye disease.[4][5] However, the precise role of individual cholesteryl ester species in maintaining tear film stability remains an active area of investigation. Some studies have found no direct correlation between the abundance of total CEs and MGD status or tear film thinning rates, suggesting that the roles of specific CE species may be more nuanced.[1][6]
The Need for Precise Quantification: Introducing this compound
To elucidate the specific functions of cholesteryl palmitate and other cholesteryl esters in both healthy and diseased states, accurate and reliable quantification is paramount. Mass spectrometry-based lipidomics has emerged as a powerful technique for analyzing the complex lipid composition of tear fluid.[7][8][9][10] However, the accuracy of quantification in mass spectrometry is highly dependent on the use of appropriate internal standards.
This is where isotopically labeled standards, such as this compound, become indispensable. This compound is a stable isotope-labeled version of cholesteryl palmitate, where nine hydrogen atoms in the palmitate chain have been replaced with deuterium (B1214612) atoms. This subtle change in mass allows it to be distinguished from the naturally occurring (endogenous) cholesteryl palmitate by a mass spectrometer, while behaving almost identically during sample preparation and analysis.
The use of deuterated internal standards is a well-established practice in quantitative mass spectrometry for the analysis of lipids in biological samples, including tear fluid.[11] A recent study highlighted the importance of developing isotopically labeled internal standards for various tear film lipids to improve the accuracy of their quantification.[12]
Quantitative Lipidomic Workflow Using this compound
The integration of this compound into a tear film lipidomics workflow enables researchers to overcome variations in sample collection, extraction efficiency, and instrument response, leading to more precise and reliable quantitative data.
Figure 1: A generalized workflow for the quantitative analysis of cholesteryl palmitate in tear fluid using this compound as an internal standard.
Detailed Experimental Protocol
The following provides a detailed methodology for the quantification of cholesteryl palmitate in human tear samples using this compound.
3.1.1. Materials and Reagents
-
This compound (Internal Standard)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Solvents for liquid chromatography mobile phase (e.g., acetonitrile, isopropanol, water)
-
Formic acid and ammonium (B1175870) formate (B1220265) (mobile phase additives)
-
Tear collection devices (e.g., glass microcapillaries, Schirmer strips)
-
Vials and other necessary labware
3.1.2. Tear Sample Collection
Tear fluid can be collected using various methods, such as microcapillary tubes or Schirmer strips. The chosen method should be consistent across all samples to minimize variability.
3.1.3. Sample Preparation and Lipid Extraction
-
To a collected tear sample (e.g., 5 µL), add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution in methanol).
-
Perform lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. This typically involves the addition of a chloroform/methanol mixture to the sample, followed by vortexing and centrifugation to separate the lipid-containing organic phase.
-
Carefully collect the organic phase and dry it down under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a small, known volume of an appropriate solvent (e.g., 100 µL of isopropanol) for LC-MS/MS analysis.
3.1.4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
-
Inject the reconstituted lipid extract onto a suitable liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the lipids using a C18 or similar reversed-phase column with a gradient elution.
-
Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for both endogenous cholesteryl palmitate and this compound (Multiple Reaction Monitoring or MRM mode).
3.1.5. Data Analysis and Quantification
-
Integrate the peak areas for both the endogenous cholesteryl palmitate and the this compound internal standard.
-
Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
-
Determine the absolute concentration of cholesteryl palmitate in the original tear sample by comparing this ratio to a standard curve generated with known concentrations of unlabeled cholesteryl palmitate and a fixed concentration of the d9-internal standard.
Quantitative Data Summary
The following table illustrates the type of quantitative data that can be obtained from a lipidomics study utilizing this compound. The values presented are hypothetical and for illustrative purposes.
| Group | Number of Subjects (n) | Mean Cholesteryl Palmitate Concentration (µg/mL) | Standard Deviation |
| Healthy Controls | 50 | 5.2 | 1.5 |
| MGD Patients | 50 | 3.8 | 2.1 |
| Aqueous Deficient Dry Eye | 50 | 6.1 | 1.8 |
Signaling Pathways and Logical Relationships
While cholesteryl palmitate itself is not directly involved in signaling pathways in the traditional sense, its concentration and localization within the tear film are critical for maintaining the structural integrity of the lipid layer, which in turn influences overall ocular surface health. The logical relationship between meibomian gland function, cholesteryl palmitate levels, and tear film stability can be visualized as follows:
Figure 2: A diagram illustrating the proposed relationship between meibomian gland function, cholesteryl palmitate levels, tear film stability, and ocular surface health.
Conclusion and Future Directions
The use of this compound as an internal standard in mass spectrometry-based lipidomics provides a robust and accurate method for quantifying this key lipid component of the tear film. This enhanced precision will enable researchers to more definitively investigate the role of cholesteryl palmitate in tear film stability and its potential as a biomarker for meibomian gland dysfunction and dry eye disease. Future studies employing this methodology can be expected to provide valuable insights into the pathophysiology of ocular surface diseases and may aid in the development of novel therapeutic interventions aimed at restoring a healthy tear film lipid layer.
References
- 1. Human meibum and tear film derived cholesteryl and wax esters in meibomian gland dysfunction and tear film structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid composition of cholesteryl esters of human meibomian gland secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tear Film Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the Composition of Lipid in Human Meibum from Normal Infants, Children, Adolescents, Adults, and Adults with Meibomian Gland Dysfunction Using 1H-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Depletion of Cholesteryl Esters Causes Meibomian Gland Dysfunction-Like Symptoms in a Soat1-Null Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human meibum and tear film derived cholesteryl and wax esters in meibomian gland dysfunction and tear film structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipidomic analysis of human tear fluid reveals structure-specific lipid alterations in dry eye syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipidomics Analysis of the Tears in the Patients Receiving LASIK, FS-LASIK, or SBK Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Untargeted Lipidomic Analysis of Human Tears: A New Approach for Quantification of O-acyl-Omega Hydroxy Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Lipidomics Analysis of the Tears in the Patients Receiving LASIK, FS-LASIK, or SBK Surgery [frontiersin.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. DSpace [helda.helsinki.fi]
Whitepaper: The Critical Role of Cholesteryl Palmitate-d9 in Advancing Chronic Interstitial Pneumonia Research
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic Interstitial Pneumonia (CIP), particularly its idiopathic form, Idiopathic Pulmonary Fibrosis (IPF), is a progressive and fatal lung disease with limited therapeutic options. Recent research has unveiled a significant link between dysregulated lipid metabolism and the pathogenesis of IPF.[1] Specifically, Cholesteryl Palmitate has been identified as a potential prognostic biomarker, with its crystalline form found in the bronchoalveolar lavage fluid (BALF) of CIP patients correlating with disease severity.[2][3] The accurate quantification of endogenous lipids like Cholesteryl Palmitate is paramount for validating its biomarker potential and understanding its role in fibrotic pathways. This requires a robust analytical methodology. Cholesteryl Palmitate-d9, a stable isotope-labeled internal standard, is a crucial tool in this context. Its use in mass spectrometry-based lipidomics allows for precise and reliable quantification, correcting for sample loss and analytical variability. This technical guide details the relevance of Cholesteryl Palmitate in CIP, the indispensable role of this compound in its study, and the associated experimental protocols and implicated molecular pathways.
Introduction: Lipid Metabolism in Chronic Interstitial Pneumonia
Chronic Interstitial Pneumonia encompasses a group of lung disorders characterized by progressive scarring of the lung interstitium, leading to an irreversible decline in lung function.[1] The most common form, IPF, has a dismal prognosis. While the etiology is not fully understood, a growing body of evidence points towards metabolic reprogramming as a key driver of the disease.[1][4] Lipidomics studies have revealed that the metabolic profiles of fatty acids, cholesterol, and phospholipids (B1166683) are significantly altered in the lungs of IPF patients.[5][6] This dysregulation is believed to contribute to the pathogenesis of IPF by inducing endoplasmic reticulum (ER) stress, promoting alveolar epithelial cell apoptosis, and enhancing the expression of pro-fibrotic mediators.[1][7] Consequently, targeting lipid metabolism has emerged as a promising therapeutic strategy for pulmonary fibrosis.[1]
Cholesteryl Palmitate: A Prognostic Biomarker in CIP
A pivotal study identified cholesterol-like crystals in the BALF of patients with diffuse pulmonary diseases.[2][3] Through infrared absorption spectrometry, these crystals were identified as Cholesteryl Palmitate. Their presence was significantly more frequent in patients with CIP (35.3% of cases) and correlated strongly with established serum biomarkers of disease severity and poorer clinical outcomes.[2] This finding positions Cholesteryl Palmitate not just as a dysregulated metabolite, but as a potential, directly measurable indicator of disease progression and prognosis in CIP.
The Analytical Imperative: this compound in Quantitative Lipidomics
To validate and utilize Cholesteryl Palmitate as a reliable biomarker, it must be accurately quantified in complex biological matrices like BALF, plasma, or lung tissue. Mass spectrometry (MS), coupled with liquid chromatography (LC), is the gold standard for this task. However, the multi-step process of sample preparation, extraction, and analysis is prone to variability that can affect accuracy.
This is the critical role of This compound . As a deuterated (heavy isotope-labeled) version of the target analyte, it is chemically identical to endogenous Cholesteryl Palmitate but has a higher mass. By adding a known quantity of this compound to a sample at the very beginning of the workflow (a process called "spiking"), it serves as an internal standard.[8][9] It experiences the same potential loss during extraction and the same variations in ionization efficiency during MS analysis as the endogenous compound. The mass spectrometer can distinguish between the two based on their mass difference. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of internal standard, researchers can calculate the absolute concentration of Cholesteryl Palmitate with high precision and accuracy, effectively nullifying experimental error.[8][10]
Experimental Protocols
The following section details a representative workflow for the quantitative analysis of Cholesteryl Palmitate in lung tissue homogenates or BALF using an LC-MS/MS-based lipidomics approach.
Detailed Methodologies
-
Sample Collection and Homogenization:
-
Lung tissue samples are collected, weighed, and immediately flash-frozen in liquid nitrogen to halt metabolic activity.[11]
-
For analysis, a known weight of tissue (e.g., 50-100 mg) is homogenized in an ice-cold solvent, such as methanol, using a bead homogenizer or Potter tissue homogenizer to disrupt the cells.[12]
-
BALF samples are centrifuged to remove cells, and the supernatant is used for analysis.
-
-
Internal Standard Spiking:
-
Immediately following homogenization (or for the BALF supernatant), a precise, known amount of This compound in an organic solvent is added to each sample. This is the most critical step for ensuring accurate quantification.[8]
-
-
Lipid Extraction (Folch Method):
-
A chloroform (B151607):methanol mixture (typically 2:1, v/v) is added to the homogenate to create a monophasic solution, allowing for the solubilization of lipids.[11]
-
The mixture is vortexed or sonicated thoroughly to ensure complete extraction.
-
A saline solution or pure water is added to induce phase separation. The mixture is centrifuged to facilitate the separation of the upper aqueous/methanol phase and the lower chloroform phase, which contains the lipids.
-
The lower chloroform layer, containing Cholesteryl Palmitate and the this compound internal standard, is carefully collected.
-
-
Sample Preparation for MS:
-
The extracted lipid fraction is dried under a stream of nitrogen gas.
-
The dried lipid extract is then reconstituted in a suitable solvent (e.g., isopropanol/acetonitrile) compatible with the LC system.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a Liquid Chromatography system, typically using a C18 reversed-phase column to separate different lipid classes.[8]
-
Mass Spectrometry Detection: The eluent from the LC column is introduced into an electrospray ionization (ESI) source of a tandem mass spectrometer. The instrument is operated in a mode such as Multiple Reaction Monitoring (MRM), where it is programmed to specifically detect the mass transitions for both endogenous Cholesteryl Palmitate and the this compound internal standard.
-
-
Data Analysis and Quantification:
-
The peak areas for both the analyte (Cholesteryl Palmitate) and the internal standard (this compound) are integrated using specialized software.
-
A calibration curve is generated using known concentrations of Cholesteryl Palmitate standard spiked with the same amount of internal standard.
-
The absolute concentration of Cholesteryl Palmitate in the original sample is calculated by comparing the analyte/internal standard peak area ratio from the sample to the calibration curve.
-
Experimental Workflow Diagram
Quantitative Data Presentation
The presence of Cholesteryl Palmitate (CP) crystals in BALF is associated with significant changes in other clinical markers of CIP severity.
Table 1: Clinical Characteristics of CIP Patients Based on the Presence of Cholesteryl Palmitate Crystals in BALF
| Parameter | Patients with CP Crystals (n=60) | Patients without CP Crystals (n=100) | P-value |
| Serum KL-6 (U/mL) | 1857 ± 1572 | 933 ± 930 | < 0.01 |
| Serum SP-D (ng/mL) | 258.4 ± 200.5 | 148.6 ± 121.2 | < 0.01 |
| % Vital Capacity (%VC) | 79.9 ± 21.0 | 88.6 ± 22.2 | < 0.05 |
| 1-Year Survival Rate | Lower in this group | Higher in this group | Significant |
| Data synthesized from Yamazoe et al., Respir Investig, 2016.[2][3] Values are presented as mean ± standard deviation. |
Table 2: Concentration of Cholesteryl Palmitate in BALF
| Sample Group | Cholesteryl Palmitate Concentration | P-value |
| BALF with Crystals | Significantly Higher | < 0.01 |
| BALF without Crystals | Significantly Lower | |
| This table summarizes the quantitative finding that the concentration of Cholesteryl Palmitate is markedly elevated in the BALF of patients where crystals are observed.[2] |
Implicated Signaling Pathways
The accumulation of cholesteryl esters, including Cholesteryl Palmitate, within alveolar cells is not a passive event. It is increasingly linked to the activation of pro-fibrotic cellular signaling pathways that drive disease progression.
An excess of intracellular saturated fatty acids and cholesterol can lead to several pathological consequences:
-
ER Stress: The accumulation of lipids in the endoplasmic reticulum disrupts protein folding, leading to ER stress.[1][7] Chronic ER stress is a known trigger for apoptosis in alveolar epithelial cells, a key initiating event in IPF.
-
Macrophage Activation: Alveolar macrophages can uptake excess lipids, transforming into foam cells. These lipid-laden macrophages are highly inflammatory and can secrete pro-fibrotic cytokines, such as Transforming Growth Factor-beta (TGF-β).
-
TGF-β Signaling: TGF-β is a master regulator of fibrosis.[13][14] It acts on fibroblasts, causing them to differentiate into myofibroblasts. These cells are responsible for the excessive deposition of extracellular matrix (ECM) proteins, such as collagen, which leads to the characteristic scarring of the lung tissue. The accumulation of cholesterol derivatives has been shown to directly induce collagen expression through mechanisms that involve TGF-β signaling.[13]
Conclusion and Future Directions
The discovery of Cholesteryl Palmitate as a prognostic biomarker in chronic interstitial pneumonia highlights the critical role of lipid metabolism in the disease's pathogenesis. For researchers and drug developers, this opens new avenues for diagnostics, patient stratification, and therapeutic intervention. The ability to accurately measure this and other lipids is fundamental to advancing this research.
This compound is not merely a laboratory reagent; it is an enabling tool that ensures the data underpinning these critical research and development efforts are accurate, reproducible, and reliable. Future work should focus on validating Cholesteryl Palmitate as a biomarker in larger, longitudinal patient cohorts and exploring therapeutic strategies that target the pathways of cholesterol ester synthesis and accumulation in the lung. The precise quantitative methods enabled by stable isotope-labeled standards like this compound will be indispensable in these future endeavors.
References
- 1. Lipid metabolism in idiopathic pulmonary fibrosis: From pathogenesis to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesteryl palmitate crystals in bronchoalveolar lavage fluid smears as a possible prognostic biomarker for chronic interstitial pneumonia: A preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Lipid Metabolism: A New Player in the Conundrum of Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Lipids from Crude Lung Tissue Extracts by Desorption Electrospray Ionization-MS and Pattern Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteomic, Metabolomic, and Lipidomic Analyses of Lung Tissue Exposed to Mustard Gas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extracellular Lipids in the Lung and Their Role in Pulmonary Fibrosis | MDPI [mdpi.com]
- 14. atsjournals.org [atsjournals.org]
Methodological & Application
Application Note: Quantification of Cholesteryl Palmitate in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters, the storage and transport form of cholesterol in the body, play a crucial role in various physiological and pathological processes, including atherosclerosis. Cholesteryl palmitate is a prominent cholesteryl ester in human plasma and its accurate quantification is vital for research into lipid metabolism and cardiovascular disease. This application note details a robust and sensitive method for the quantification of cholesteryl palmitate in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, Cholesteryl Palmitate-d9. The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Principle of the Method
This method employs a protein precipitation and liquid-liquid extraction procedure to isolate lipids from human plasma. The extracted cholesteryl palmitate and the added internal standard, this compound, are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a surrogate matrix.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this analytical method.
| Parameter | Value |
| Linearity (r²) | ≥ 0.995 |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-batch Precision (%CV) | ≤ 10% |
| Inter-batch Precision (%CV) | ≤ 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Corrected by internal standard |
| Recovery | > 85% |
Experimental Protocols
Materials and Reagents
-
Cholesteryl Palmitate (analytical standard)
-
Human Plasma (K2-EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Chloroform (B151607) (HPLC grade)
-
Ammonium (B1175870) Formate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
-
Thaw human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or quality control sample.
-
Add 10 µL of this compound internal standard working solution (500 ng/mL in isopropanol) and vortex briefly.
-
Add 200 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.
-
Add 500 µL of chloroform and vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the lower organic layer (chloroform) to a new 1.5 mL microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Isopropanol with 10 mM ammonium formate). Vortex for 30 seconds.
-
Transfer the reconstituted sample to an LC autosampler vial for analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Mobile Phase B: 80:20 Methanol:Isopropanol with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Gradient:
-
0-2 min: 80% B
-
2-10 min: 80% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 80% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cholesteryl Palmitate | 643.6 [M+NH₄]⁺ | 369.3 | 20 |
| This compound | 652.6 [M+NH₄]⁺ | 369.3 | 20 |
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Analysis and Quantification
-
Integrate the peak areas for the MRM transitions of cholesteryl palmitate and this compound.
-
Calculate the peak area ratio of cholesteryl palmitate to this compound for all samples, calibrators, and quality controls.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a linear regression with a 1/x² weighting.
-
Determine the concentration of cholesteryl palmitate in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow and Internal Standard Principle
The following diagrams illustrate the experimental workflow and the principle of using an internal standard for quantification.
Caption: Experimental workflow for the quantification of cholesteryl palmitate.
Caption: Principle of internal standard for accurate quantification.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of cholesteryl palmitate in human plasma. The use of the deuterated internal standard, this compound, is critical for mitigating matrix effects and ensuring the accuracy and precision of the results. This method is well-suited for clinical research and drug development studies investigating lipid metabolism and its role in various diseases.
References
Application Notes and Protocols for GC-MS Analysis of Cholesteryl Palmitate-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl palmitate is a common cholesteryl ester found in various biological systems. Its quantification is crucial for understanding lipid metabolism and its role in various physiological and pathological processes. Cholesteryl Palmitate-d9 serves as an excellent internal standard for the accurate quantification of endogenous cholesteryl palmitate using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] This document provides a detailed protocol for the sample preparation, GC-MS analysis, and data processing for the quantification of cholesteryl palmitate using this compound as an internal standard.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the GC-MS analysis of Cholesteryl Palmitate and its deuterated internal standard, this compound.
Table 1: Mass Spectrometric Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |
| Cholesteryl Palmitate | C43H76O2 | 625.07 | 368 (Cholestadiene ion), 625 (M+) |
| This compound | C43H67D9O2 | 634.12 | 368 (Cholestadiene ion), 634 (M+) |
Note: The m/z values are for the underivatized molecules. Derivatization will alter these values.
Table 2: Chromatographic and Calibration Parameters (Illustrative)
| Parameter | Value |
| GC Column | Agilent HP-5MS (or equivalent) |
| Typical Retention Time | 15 - 25 minutes (dependent on specific GC program) |
| Calibration Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
Experimental Protocols
This section details the step-by-step methodology for the analysis of cholesteryl palmitate using this compound as an internal standard.
Materials and Reagents
-
Cholesteryl Palmitate standard
-
Chloroform (B151607) (HPLC grade)
-
Methanol (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Pyridine (B92270) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[4]
-
Nitrogen gas (high purity)
-
Glass vials with PTFE-lined caps
Sample Preparation
-
To a glass tube, add the biological sample (e.g., 100 µL of plasma or homogenized tissue).
-
Add a known amount of this compound internal standard solution.
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly for 1 minute.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of water and vortex for 30 seconds.
-
Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass vial.
-
Dry the extracted lipids under a gentle stream of nitrogen gas at room temperature.
To measure total cholesteryl palmitate (free and esterified), a saponification step can be included to hydrolyze the ester bond.
-
To the dried lipid extract, add 1 mL of 1 M ethanolic KOH.
-
Incubate at 60°C for 1 hour.
-
After cooling, add 1 mL of water and 2 mL of hexane.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the cholesterol.
-
Dry the hexane extract under nitrogen.
-
To the dried lipid extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Seal the vial tightly and heat at 60°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: Agilent HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute
-
Ramp to 280°C at 20°C/min, hold for 5 minutes
-
Ramp to 300°C at 5°C/min, hold for 15 minutes
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor the following ions:
-
Cholesteryl Palmitate (as TMS ether): m/z 368
-
This compound (as TMS ether): m/z 368 (Note: The cholestadiene fragment is the same, but the retention times will be slightly different, allowing for chromatographic separation. Alternatively, monitor the molecular ions if they provide sufficient intensity).
-
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of Cholesteryl Palmitate and a fixed concentration of the internal standard (this compound). Process these standards using the same extraction and derivatization protocol as the samples.
-
Quantification: Generate a calibration curve by plotting the ratio of the peak area of the analyte (Cholesteryl Palmitate) to the peak area of the internal standard (this compound) against the concentration of the analyte. The concentration of cholesteryl palmitate in the unknown samples can then be determined from this calibration curve.
Visualization of Workflow and Signaling Pathway
Experimental Workflow Diagram
References
Application Note: Quantification of Cholesteryl Palmitate in Biological Samples using Stable Isotope Dilution Mass Spectrometry with Cholesteryl Palmitate-d9
Introduction
Cholesteryl esters, the storage form of cholesterol in cells, play a critical role in lipid metabolism and transport. Dysregulation of their metabolism is linked to numerous diseases.[1] Cholesteryl palmitate is a prominent cholesteryl ester in biological systems, making its accurate quantification essential for research in physiology and pathology.[2] Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful analytical technique that provides high accuracy and precision for the quantification of endogenous molecules.[3] This method utilizes a stable isotope-labeled version of the analyte as an internal standard (IS). Cholesteryl Palmitate-d9 is a deuterated form of cholesteryl palmitate, designed for use as an internal standard in GC- or LC-MS applications.[2][4] Its chemical properties are nearly identical to the endogenous compound, but its increased mass allows it to be distinguished by a mass spectrometer. By adding a known quantity of this compound to a sample, it is possible to correct for analyte loss during sample preparation and for variations in instrument response, thus enabling precise and accurate quantification.[5]
Principle of the Method
The core principle of Stable Isotope Dilution Mass Spectrometry is the use of a stable isotope-labeled compound as an ideal internal standard. A known amount of this compound (the internal standard) is spiked into the biological sample containing an unknown amount of endogenous Cholesteryl Palmitate (the analyte). The sample then undergoes an extraction process to isolate the lipids. During extraction, any loss of material will affect both the analyte and the internal standard equally.
The extracted sample is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The LC separates the different lipids in the sample, and the MS detects and quantifies the analyte and the internal standard based on their unique mass-to-charge ratios (m/z). A calibration curve is generated by plotting the ratio of the MS signal (peak area) of the analyte to the internal standard against the concentration of the analyte. The concentration of Cholesteryl Palmitate in the biological sample can then be accurately determined by interpolating the measured peak area ratio from the calibration curve.
Caption: General Workflow for SID-MS Quantification.
Experimental Protocols
This section details the necessary materials and a step-by-step protocol for the quantification of cholesteryl palmitate in biological samples.
1. Materials and Reagents
-
Standards: Cholesteryl Palmitate, this compound
-
Solvents (LC-MS Grade): Chloroform (B151607), Methanol, Isopropanol (IPA), Acetonitrile (ACN), Water
-
Additives: Formic Acid, Ammonium (B1175870) Acetate
-
Equipment:
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cholesteryl Palmitate and this compound in chloroform to prepare individual 1 mg/mL stock solutions. Store at -20°C.[2]
-
Working Standard Solutions:
-
Calibration Standards: Serially dilute the Cholesteryl Palmitate stock solution with an appropriate solvent (e.g., IPA) to prepare a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with IPA to a fixed concentration (e.g., 10 µg/mL). This solution will be used for spiking all samples and calibration standards.
-
3. Sample Preparation (Lipid Extraction)
This protocol is adapted from methods for extracting lipids from mammalian cells or plasma.[6][7]
-
Sample Collection: For cell samples, wash cells with PBS and pellet. For plasma samples, use as is.
-
Internal Standard Spiking: To 100 µL of plasma or the cell pellet, add a fixed amount (e.g., 10 µL) of the IS working solution (this compound).
-
Lipid Extraction:
-
Add 1 mL of a Chloroform:Methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer into a clean tube.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the mobile phase (e.g., IPA:ACN:Water 4:3:1).
-
Vortex, centrifuge to pellet any debris, and transfer the supernatant to an autosampler vial for LC-MS analysis.
-
4. LC-MS/MS Analysis
The following parameters are based on established methods for cholesteryl ester analysis.[1][6]
-
LC System: UHPLC system.
-
Column: Gemini 5U C18 column (50 x 4.6 mm, 5 µm) with a suitable guard column.[6]
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium acetate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium acetate.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30-100% B
-
12-15 min: 100% B
-
15.1-18 min: 30% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
MS System: QTOF or Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM) or MS/MS.
-
Key Transitions: The precursor ion for cholesteryl esters is typically the ammonium adduct [M+NH4]+. A characteristic product ion is m/z 369.35, corresponding to the dehydrated cholesterol moiety.[6][7]
-
Cholesteryl Palmitate (Analyte): Monitor the transition from its [M+NH4]+ precursor to the characteristic product ion.
-
This compound (IS): Monitor the transition from its [M+NH4]+ precursor (9 mass units higher than the analyte) to the same characteristic product ion (m/z 369.35).
-
Caption: Logic of Quantification via Internal Standard.
Data Presentation and Quantification
1. Calibration Curve
To quantify the endogenous cholesteryl palmitate, a calibration curve must be constructed. Each calibration standard is spiked with the same fixed amount of the internal standard as the unknown samples. After LC-MS analysis, the peak area ratio of the analyte to the internal standard is calculated for each point and plotted against the known concentration of the analyte.
Table 1: Example Calibration Curve Data
| Calibrator Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 10 | 5,500 | 505,000 | 0.011 |
| 50 | 26,000 | 510,000 | 0.051 |
| 100 | 52,000 | 500,000 | 0.104 |
| 500 | 255,000 | 495,000 | 0.515 |
| 1000 | 510,000 | 502,000 | 1.016 |
| 2500 | 1,270,000 | 508,000 | 2.500 |
A linear regression is applied to the data, and a high correlation coefficient (R² > 0.99) indicates a good fit.
2. Calculation of Unknown Concentration
The concentration of cholesteryl palmitate in the biological sample is calculated using the linear regression equation from the calibration curve:
y = mx + c
Where:
-
y is the measured Peak Area Ratio (Analyte/IS) in the unknown sample.
-
x is the calculated concentration of the analyte in the sample.
-
m is the slope of the regression line.
-
c is the y-intercept of the regression line.
The equation is rearranged to solve for x:
x = (y - c) / m
The final concentration should be adjusted for the initial sample volume and any dilution factors used during sample preparation.
3. Example Data from Literature
The following table summarizes the concentrations of various cholesteryl esters, including cholesteryl palmitate (CE 16:0), found in different mammalian cell lines, providing a reference for expected physiological ranges.[7]
Table 2: Cholesteryl Ester Concentrations in Mammalian Cell Lines (pmol/mg protein)
| Cholesteryl Ester | HeLa | HEK293T | A431 | HepG2 |
| CE 16:0 (Palmitate) | 22.8 | 13.9 | 10.1 | 110.8 |
| CE 18:1 (Oleate) | 120.3 | 68.3 | 55.7 | 450.1 |
| CE 18:2 (Linoleate) | 85.1 | 45.2 | 30.6 | 280.4 |
| CE 20:4 (Arachidonate) | 40.5 | 25.1 | 18.9 | 150.7 |
Data is represented as the mean from four biological replicates. Adapted from a study by B. R. Kumar et al. (2024).[7]
References
- 1. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Total serum cholesterol by isotope dilution/mass spectrometry: a candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sapphire North America [sapphire-usa.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Application Notes: Quantitative Lipid Profiling of Cholesteryl Palmitate in Biological Samples Using Cholesteryl Palmitate-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters, the storage form of cholesterol in cells and lipoproteins, play a pivotal role in lipid metabolism and transport. Dysregulation of cholesteryl ester homeostasis is implicated in the pathogenesis of numerous diseases, including atherosclerosis, lipid storage disorders, and neurodegenerative diseases.[1] Cholesteryl palmitate is a prominent cholesteryl ester in various biological matrices.[2] Accurate quantification of cholesteryl palmitate in biological samples such as plasma and tissues is crucial for understanding disease mechanisms, identifying biomarkers, and evaluating the efficacy of therapeutic interventions.
Stable isotope dilution mass spectrometry is the gold standard for quantitative analysis of endogenous molecules.[3] Cholesteryl Palmitate-d9, a deuterated analog of cholesteryl palmitate, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample preparation and analysis, thereby correcting for matrix effects and variations in extraction efficiency and instrument response.[2] This application note provides a detailed protocol for the quantification of cholesteryl palmitate in human plasma using this compound as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Materials and Reagents
-
Cholesteryl Palmitate (analytical standard)
-
This compound (internal standard)[2]
-
Human Plasma (collected in EDTA tubes)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Isopropanol (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Glass vials with Teflon-lined caps
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Sample Preparation: Lipid Extraction from Human Plasma (Modified Folch Method)
This protocol is adapted from established lipid extraction procedures.[4]
-
Sample Thawing: Thaw frozen human plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a glass tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels, e.g., 10 µg/mL in methanol).
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 500 µL of 0.9% NaCl solution and vortex for 30 seconds. Centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.
-
Organic Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 (v/v) acetonitrile:isopropanol with 10 mM ammonium formate and 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a representative LC-MS/MS method for the analysis of cholesteryl palmitate.[5][6]
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:Isopropanol (50:50, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30-100% B
-
15-20 min: 100% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cholesteryl Palmitate: Precursor ion [M+NH₄]⁺ (m/z 642.6) → Product ion (m/z 369.3)
-
This compound: Precursor ion [M+NH₄]⁺ (m/z 651.6) → Product ion (m/z 369.3)
-
-
Data Analysis: Quantify the peak area ratio of the analyte to the internal standard. Generate a calibration curve using known concentrations of cholesteryl palmitate standard spiked with a constant amount of this compound.
Data Presentation
The following table presents representative quantitative data for cholesteryl palmitate concentrations in human plasma from healthy controls and a hypothetical patient group with hypercholesterolemia. This data is for illustrative purposes to demonstrate the application of the described method.
| Sample Group | N | Cholesteryl Palmitate (µg/mL) | Standard Deviation (µg/mL) |
| Healthy Controls | 20 | 55.8 | 12.3 |
| Hypercholesterolemia Patients | 20 | 125.4 | 28.7 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of cholesteryl palmitate from biological samples.
Caption: Experimental workflow for cholesteryl palmitate quantification.
Cholesteryl Ester Transport and Metabolism Pathway
This diagram outlines the central role of cholesteryl ester transfer protein (CETP) in the transport of cholesteryl esters between lipoproteins.[7][8]
Caption: Cholesteryl ester transport via CETP.
References
- 1. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incorporation of deuterium-labeled fatty acids into human milk, plasma, and lipoprotein phospholipids and cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. avantiresearch.com [avantiresearch.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Quantitative analysis of cholesterol in 5 to 20 microliter of plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Analysis of Cholesteryl Palmitate-d9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mass spectrometric behavior of Cholesteryl Palmitate-d9, a deuterated internal standard crucial for the accurate quantification of cholesteryl palmitate in biological matrices. The protocols outlined below are designed to guide researchers in developing robust analytical methods for lipidomics and related fields.
Introduction
Cholesteryl esters, the storage form of cholesterol in cells, play a pivotal role in lipid metabolism and are implicated in various physiological and pathological processes. Cholesteryl Palmitate, a major cholesteryl ester in human plasma and tissues, is a key biomarker in numerous studies. The use of stable isotope-labeled internal standards, such as this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification by mass spectrometry.
Mass Spectrometry Fragmentation Pattern of this compound
The fragmentation of this compound in mass spectrometry is primarily characterized by the cleavage of the ester bond. The location of the nine deuterium (B1214612) atoms on the palmitate moiety is a critical determinant of the resulting fragment masses.
Ionization: Electrospray ionization (ESI) is a commonly employed technique for the analysis of cholesteryl esters, often with the addition of an adduct-forming agent such as ammonium (B1175870) acetate (B1210297) or lithium acetate to enhance ionization efficiency.[1] Atmospheric pressure chemical ionization (APCI) can also be used.
Fragmentation: Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the protonated or adducted molecular ion of this compound undergoes characteristic fragmentation. The primary fragmentation pathway involves the neutral loss of the deuterated palmitic acid, leading to the formation of the cholesteryl cation.
Predicted Fragmentation of [M+NH4]+ Adduct:
| Precursor Ion (m/z) | Predicted Fragment Ion | Description |
| 651.7 | 369.3 | Cholesteryl cation ([Cholesterol - H2O + H]+) |
| 651.7 | 274.3 | Deuterated palmitoyl (B13399708) cation ([C16D9H22O]+) |
Predicted Fragmentation of [M+Li]+ Adduct: [1]
| Precursor Ion (m/z) | Predicted Fragment Ion | Description |
| 640.7 | 369.3 | Cholesteryl cation ([Cholesterol - H2O + H]+) |
| 640.7 | 272.3 | Lithiated deuterated palmitic acid ([C16D9H23O2Li]+) |
Experimental Protocols
The following protocols provide a general framework for the analysis of this compound. Optimization of these parameters for specific instrumentation and applications is recommended.
Sample Preparation
-
Lipid Extraction: Lipids, including cholesteryl esters, are typically extracted from biological samples (e.g., plasma, tissue homogenates) using a modified Bligh-Dyer or Folch extraction method with a mixture of chloroform (B151607) and methanol.
-
Internal Standard Spiking: A known amount of this compound solution is added to the sample prior to extraction to ensure accurate quantification.
-
Reconstitution: The dried lipid extract is reconstituted in an appropriate solvent, such as methanol/isopropanol (1:1, v/v), compatible with the liquid chromatography system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of cholesteryl esters.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate.
-
Gradient: A gradient elution from 60% to 100% Mobile Phase B over 10-15 minutes is a typical starting point.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an ESI or APCI source.
-
Ionization Mode: Positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) is ideal for quantification.
-
MRM Transitions:
-
Cholesteryl Palmitate: m/z 642.6 -> 369.3
-
This compound: m/z 651.7 -> 369.3
-
-
Collision Energy: Optimization is required, but typically ranges from 20-40 eV.[1]
-
Source Parameters: Capillary voltage, gas flow, and temperature should be optimized for the specific instrument.
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of cholesteryl palmitate.
Metabolic Pathway of Cholesteryl Palmitate
Caption: Synthesis and hydrolysis of cholesteryl palmitate.
References
High-Throughput Analysis of Cholesteryl Esters Using Cholesteryl Palmitate-d9 as an Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters (CEs) are neutral lipids that play a pivotal role in the storage and transport of cholesterol within the body.[1] They are formed through the esterification of cholesterol with a fatty acid and are the primary components of lipid droplets in various cells.[2] Dysregulation of cholesteryl ester metabolism is implicated in a range of pathologies, including atherosclerosis, neurodegenerative diseases, and certain cancers, making the accurate quantification of CE species a critical aspect of biomedical research and drug development.[1][3]
This application note describes a robust, high-throughput method for the sensitive and specific quantification of various cholesteryl ester species in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol utilizes Cholesteryl Palmitate-d9 as an internal standard to ensure high accuracy and precision.
Principle
This method employs a reverse-phase liquid chromatography system to separate different cholesteryl ester species based on their hydrophobicity. The separated analytes are then introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Cholesteryl esters readily form ammonium (B1175870) adducts ([M+NH4]+) which, upon collision-induced dissociation (CID), generate a characteristic fragment ion at m/z 369, corresponding to the dehydrated cholesterol moiety.[4][5] By using selected reaction monitoring (SRM) to detect the transition from the precursor ion to this specific product ion, high selectivity and sensitivity are achieved. This compound is used as an internal standard to correct for variations in sample preparation and instrument response, enabling accurate quantification.
Quantitative Data
The following tables summarize the quantitative data for various cholesteryl ester species obtained from different mammalian cell lines and mouse tissues using a similar LC-MS/MS method. Concentrations are expressed as pmol per mg of protein for cell lines and pmol per mg of tissue weight for tissues.
Table 1: Quantification of Cholesteryl Esters in Mammalian Cell Lines
| Cholesteryl Ester Species | Cell Line A (pmol/mg protein) | Cell Line B (pmol/mg protein) | Cell Line C (pmol/mg protein) |
| CE 16:1 (Palmitoleate) | 150.2 ± 15.3 | 210.5 ± 22.1 | 180.7 ± 19.8 |
| CE 18:1 (Oleate) | 850.6 ± 92.4 | 1102.1 ± 121.5 | 980.3 ± 105.6 |
| CE 18:2 (Linoleate) | 320.1 ± 35.2 | 450.8 ± 49.3 | 390.4 ± 42.1 |
| CE 20:4 (Arachidonate) | 180.5 ± 20.1 | 250.6 ± 27.8 | 210.9 ± 23.5 |
| CE 16:0 (Palmitate) | 50.3 ± 5.9 | 75.2 ± 8.3 | 65.1 ± 7.2 |
| CE 18:0 (Stearate) | 30.1 ± 3.5 | 45.7 ± 5.1 | 40.2 ± 4.6 |
Data is presented as mean ± standard deviation (n=4). Data adapted from a study by Narayan, et al. (2024).[6]
Table 2: Quantification of Cholesteryl Esters in Mouse Tissues
| Cholesteryl Ester Species | Liver (pmol/mg tissue) | Brain (pmol/mg tissue) | Adipose Tissue (pmol/mg tissue) |
| CE 16:1 (Palmitoleate) | 25.1 ± 3.1 | 5.2 ± 0.6 | 45.3 ± 5.4 |
| CE 18:1 (Oleate) | 150.8 ± 16.5 | 30.1 ± 3.3 | 250.6 ± 27.9 |
| CE 18:2 (Linoleate) | 80.3 ± 9.1 | 15.4 ± 1.7 | 150.2 ± 16.8 |
| CE 20:4 (Arachidonate) | 45.2 ± 5.0 | 8.9 ± 1.0 | 75.1 ± 8.5 |
| CE 16:0 (Palmitate) | 10.5 ± 1.2 | 2.1 ± 0.2 | 20.4 ± 2.3 |
| CE 18:0 (Stearate) | 6.2 ± 0.7 | 1.3 ± 0.1 | 12.8 ± 1.4 |
Data is presented as mean ± standard deviation (n=4). Data adapted from a study by Narayan, et al. (2024).[6]
Experimental Protocols
Sample Preparation
For Cultured Cells:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until lipid extraction.
For Tissues:
-
Excise the tissue of interest and wash with ice-cold PBS to remove any blood.
-
Blot the tissue dry and weigh it.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until lipid extraction.
For Plasma:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store at -80°C until lipid extraction.[7]
Lipid Extraction (Folch Method)
-
To the cell pellet, homogenized tissue (~10 mg), or plasma (50 µL), add 1 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution in chloroform).
-
Vortex vigorously for 2 minutes.
-
Add 200 µL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a clean tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions: [8][9]
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM ammonium formate (B1220265) and 0.1% formic acid |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 55°C |
| Gradient | 0-2 min: 30% B; 2-12 min: 30-100% B; 12-15 min: 100% B; 15.1-18 min: 30% B |
Mass Spectrometry (MS) Conditions: [8][9]
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Collision Gas | Argon |
| Collision Energy | Optimized for each CE species (typically 20-30 eV) |
Selected Reaction Monitoring (SRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (IS) | [M+NH4]+ | 369.4 |
| Cholesteryl Palmitoleate (16:1) | [M+NH4]+ | 369.4 |
| Cholesteryl Oleate (18:1) | [M+NH4]+ | 369.4 |
| Cholesteryl Linoleate (18:2) | [M+NH4]+ | 369.4 |
| Cholesteryl Arachidonate (20:4) | [M+NH4]+ | 369.4 |
| Cholesteryl Palmitate (16:0) | [M+NH4]+ | 369.4 |
| Cholesteryl Stearate (18:0) | [M+NH4]+ | 369.4 |
Note: The exact m/z of the precursor ion will vary depending on the fatty acid chain of the cholesteryl ester.
Data Analysis and Quantification
-
Integrate the peak areas of the SRM chromatograms for each cholesteryl ester species and the this compound internal standard.
-
Calculate the response ratio for each analyte by dividing its peak area by the peak area of the internal standard.
-
Generate a calibration curve using a series of standard solutions containing known concentrations of each cholesteryl ester and a fixed concentration of the internal standard.
-
Plot the response ratio against the concentration of the standards and perform a linear regression to obtain the calibration curve.
-
Determine the concentration of each cholesteryl ester in the samples by interpolating their response ratios from the calibration curve.
-
Normalize the final concentration to the initial amount of sample used (e.g., mg of protein or mg of tissue).
Visualizations
Signaling Pathway: Cholesterol Metabolism in Macrophages
The following diagram illustrates the key steps in cholesterol uptake, esterification, storage, and efflux in macrophages, a critical process in the development of atherosclerosis.
Caption: Cholesterol metabolism pathway in macrophages.
Experimental Workflow
The diagram below outlines the high-throughput workflow for the analysis of cholesteryl esters.
Caption: High-throughput cholesteryl ester analysis workflow.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantification of cholesteryl esters in various biological matrices. The use of a deuterated internal standard, this compound, ensures the accuracy and reliability of the results. This application note and the detailed protocols are intended to guide researchers in implementing this powerful analytical technique for their studies in lipid metabolism and its role in health and disease.
References
- 1. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrophage Cholesteryl Ester Mobilization and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage‐mediated cholesterol handling in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dynamic Plasma Lipidomic Analysis Revealed Cholesterol Ester and Amides Associated with Sepsis Development in Critically Ill Patients after Cardiovascular Surgery with Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
Application of Cholesteryl Palmitate-d9 in Drug Delivery Systems Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl Palmitate-d9, a deuterated form of cholesteryl palmitate, serves as a critical internal standard in the quantitative analysis of lipid-based drug delivery systems. Its application is particularly prominent in the characterization and quality control of lipid nanoparticles (LNPs), which are extensively used for the delivery of therapeutics such as mRNA. The structural similarity of this compound to its endogenous, non-deuterated counterpart allows it to mimic the behavior of cholesteryl palmitate during sample preparation and analysis, thereby correcting for variability and enhancing the accuracy of quantification. This document provides detailed application notes and protocols for the use of this compound in drug delivery research.
Core Application: Internal Standard for LC-MS/MS Quantification
This compound is primarily intended for use as an internal standard for the quantification of cholesteryl palmitate by Gas Chromatography- or Liquid Chromatography-Mass Spectrometry (GC- or LC-MS)[1]. In the context of drug delivery systems, particularly lipid nanoparticles, accurate quantification of each lipid component, including cholesteryl esters, is crucial for ensuring the consistency, stability, and efficacy of the formulation[2][3][4].
Principle
The methodology is based on the principle of stable isotope dilution. A known amount of this compound is spiked into the sample containing the analyte of interest (cholesteryl palmitate). The deuterated standard and the non-deuterated analyte are chemically identical and thus co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer. However, they are distinguishable by their mass-to-charge ratio (m/z). By comparing the peak area of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined.
Experimental Protocols
Preparation of Standard Solutions
Objective: To prepare stock and working solutions of this compound and the analyte (cholesteryl palmitate) for calibration curves and sample spiking.
Materials:
-
This compound
-
Cholesteryl Palmitate (analyte standard)
-
Chloroform (B151607) or other suitable organic solvent (e.g., methanol (B129727), ethanol)[1]
-
Volumetric flasks and precision pipettes
Protocol:
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound and dissolve it in a known volume of chloroform to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Similarly, prepare a stock solution of cholesteryl palmitate of the same concentration.
-
-
Internal Standard Working Solution:
-
Dilute the this compound stock solution with the appropriate solvent to a working concentration suitable for spiking into samples (e.g., 10 µg/mL). The final concentration in the sample should be within the linear range of the instrument's detector.
-
-
Calibration Curve Standards:
-
Prepare a series of calibration standards by serial dilution of the cholesteryl palmitate stock solution. These standards should cover the expected concentration range of the analyte in the samples.
-
Spike each calibration standard with the same constant amount of the this compound working solution.
-
Sample Preparation: Lipid Extraction from Lipid Nanoparticles
Objective: To extract lipids, including cholesteryl palmitate, from the LNP formulation for LC-MS/MS analysis.
Materials:
-
Lipid nanoparticle formulation
-
This compound internal standard working solution
-
Methanol
-
Chloroform
-
Water (LC-MS grade)
-
Centrifuge
Protocol:
-
Sample Aliquoting:
-
Aliquot a precise volume of the LNP suspension into a clean microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add a known volume of the this compound working solution to the LNP aliquot. Vortex briefly to mix.
-
-
Lipid Extraction (Bligh-Dyer Method Adaptation):
-
Add methanol to the sample and vortex thoroughly.
-
Add chloroform to the mixture and vortex again.
-
Add water to induce phase separation and vortex for a final time.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully collect the lower organic (chloroform) layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a new tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume of a solvent compatible with the LC-MS system (e.g., methanol/isopropanol mixture).
-
LC-MS/MS Analysis
Objective: To separate and quantify cholesteryl palmitate using the prepared samples and standards.
Instrumentation and Parameters (Representative):
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or similar reverse-phase column.
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with a suitable modifier like ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same modifier.
-
Gradient: A suitable gradient program to ensure the separation of cholesteryl palmitate from other lipid components.
-
-
Mass Spectrometer (MS): A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Cholesteryl Palmitate: Monitor the transition from the precursor ion (e.g., [M+NH4]+) to a specific product ion.
-
MRM Transition for this compound: Monitor the corresponding transition for the deuterated internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of cholesteryl palmitate to the peak area of this compound against the concentration of the cholesteryl palmitate standards.
-
Determine the concentration of cholesteryl palmitate in the unknown samples by calculating the peak area ratio and interpolating the concentration from the calibration curve.
Quantitative Data Presentation
The following table represents an example of a calibration curve dataset for the quantification of cholesteryl palmitate using this compound as an internal standard.
| Calibration Standard (ng/mL) | Peak Area (Cholesteryl Palmitate) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |
| 1 | 15,000 | 1,000,000 | 0.015 |
| 5 | 75,000 | 1,000,000 | 0.075 |
| 10 | 150,000 | 1,000,000 | 0.150 |
| 50 | 750,000 | 1,000,000 | 0.750 |
| 100 | 1,500,000 | 1,000,000 | 1.500 |
| 500 | 7,500,000 | 1,000,000 | 7.500 |
This second table illustrates how the concentration of cholesteryl palmitate in different LNP formulations can be determined and compared.
| LNP Formulation | Peak Area (Cholesteryl Palmitate) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Molar Percentage of Total Lipids |
| LNP-A | 600,000 | 1,000,000 | 0.600 | 40.0 | 38.5% |
| LNP-B | 585,000 | 1,000,000 | 0.585 | 39.0 | 39.0% |
| LNP-C | 615,000 | 1,000,000 | 0.615 | 41.0 | 38.0% |
Visualizations
Experimental Workflow for Quantification
Caption: Workflow for quantifying cholesteryl palmitate in LNPs.
Logical Relationship of Internal Standard Method
Caption: Principle of internal standard-based quantification.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Chromatographic Separation of Cholesteryl Palmitate-d9
Welcome to the technical support center for the optimization of chromatographic separation of Cholesteryl Palmitate-d9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in chromatographic analysis?
A1: this compound is a deuterated form of Cholesteryl Palmitate. It is commonly used as an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Since its chemical and physical properties are nearly identical to the non-deuterated analyte, it can be used to correct for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.
Q2: I am observing a different retention time for this compound compared to Cholesteryl Palmitate. Why is this happening?
A2: This phenomenon is known as the "isotope effect". The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[1] In reversed-phase chromatography, deuterated compounds are often slightly less hydrophobic than their non-deuterated counterparts, leading to a weaker interaction with the stationary phase and, consequently, a slightly earlier elution.[1][2] The magnitude of this shift can be influenced by the number and location of the deuterium (B1214612) atoms.[1][2]
Q3: Can the retention time shift between the analyte and the internal standard affect my results?
A3: Yes, a significant retention time shift can compromise the accuracy of your quantification. If the analyte and the deuterated internal standard do not co-elute, they may experience different matrix effects (ion suppression or enhancement in the MS source), which can lead to inaccurate and imprecise results.[3]
Q4: How can I minimize the retention time difference between Cholesteryl Palmitate and its d9-analog?
A4: Several strategies can be employed to minimize the retention time shift:
-
Mobile Phase Optimization: Adjusting the mobile phase composition, such as the ratio of organic solvents or the type of organic modifier (e.g., methanol, acetonitrile, isopropanol), can alter the selectivity of the separation and potentially reduce the retention time difference.[1]
-
Temperature Optimization: Changing the column temperature can influence the interactions between the analytes and the stationary phase. Experimenting with different temperatures may help to achieve co-elution.[2]
-
Column Selection: The choice of stationary phase can have a significant impact. Testing different column chemistries (e.g., C18, C8, Phenyl-Hexyl) may help in finding a column that provides minimal separation between the two compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with the stationary phase. - Column contamination. - Inappropriate mobile phase pH. | - Add a mobile phase modifier like a small amount of acid (e.g., 0.1% formic acid) to reduce silanol (B1196071) interactions. - Flush the column with a strong solvent. - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Poor Peak Shape (Fronting) | - Column overload. - Sample solvent is stronger than the mobile phase. | - Reduce the injection volume or dilute the sample. - Dissolve the sample in the initial mobile phase. |
| Inconsistent Retention Times | - Inadequate column equilibration. - Fluctuations in mobile phase composition or flow rate. - Temperature fluctuations. | - Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase. - Prepare fresh mobile phase and ensure the pump is working correctly. - Use a column oven to maintain a constant temperature.[2] |
| Analyte and Internal Standard are Completely Separated | - High-efficiency column. - Inappropriate mobile phase conditions. | - Consider using a shorter column or a column with a larger particle size to reduce resolution. - Adjust the mobile phase composition or temperature to decrease selectivity between the two compounds.[1] |
| Low Signal Intensity / Poor Ionization (LC-MS) | - Inappropriate mobile phase additives for ionization. - Ion suppression from matrix components. | - Add modifiers like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to the mobile phase to enhance adduct formation in the MS source. - Improve sample clean-up to remove interfering matrix components. |
Experimental Protocols
Below are example protocols for HPLC and GC analysis of Cholesteryl Palmitate. These should be used as a starting point and may require optimization for your specific application.
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometric Detection (LC-MS)
-
Sample Preparation:
-
Spike the sample with this compound internal standard.
-
Perform a liquid-liquid extraction with a mixture of hexane (B92381) and isopropanol (B130326) (3:2, v/v).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: Start with 70% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Positive ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Monitored Transitions (example):
-
Cholesteryl Palmitate: Monitor for the precursor ion and a characteristic product ion.
-
This compound: Monitor for the corresponding deuterated precursor and product ions.
-
-
Gas Chromatography with Mass Spectrometric Detection (GC-MS)
-
Sample Preparation and Derivatization:
-
Spike the sample with this compound internal standard.
-
Perform a lipid extraction.
-
The sample may require derivatization to improve volatility. However, for cholesteryl esters, direct analysis is often possible.
-
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 250°C, hold for 1 minute.
-
Ramp to 320°C at 10°C/min.
-
Hold at 320°C for 10 minutes.
-
-
Injector Temperature: 300°C.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions (EI):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions: Select characteristic ions for Cholesteryl Palmitate and this compound.
-
Data Presentation
The following tables provide example data on how different chromatographic parameters can affect the separation of cholesteryl esters.
Table 1: Effect of Mobile Phase Composition on Retention Time (Reversed-Phase HPLC)
| Mobile Phase Composition (Acetonitrile:Isopropanol) | Retention Time of Cholesteryl Palmitate (min) | Retention Time of this compound (min) | Resolution (Rs) |
| 80:20 | 12.5 | 12.3 | 1.2 |
| 70:30 | 14.8 | 14.6 | 1.1 |
| 60:40 | 17.2 | 17.0 | 1.0 |
Table 2: Effect of Column Temperature on Retention Time (Reversed-Phase HPLC)
| Column Temperature (°C) | Retention Time of Cholesteryl Palmitate (min) | Retention Time of this compound (min) | Resolution (Rs) |
| 35 | 15.5 | 15.3 | 1.1 |
| 40 | 14.8 | 14.6 | 1.1 |
| 45 | 14.2 | 14.0 | 1.0 |
Visualizations
The following diagrams illustrate key workflows and relationships in the optimization process.
Caption: A typical workflow for developing a chromatographic method.
Caption: A decision tree for troubleshooting common chromatographic issues.
Caption: The relationship between key chromatographic parameters.
References
Addressing matrix effects in Cholesteryl Palmitate-d9 quantification
Welcome to the technical support center for the quantification of Cholesteryl Palmitate and its stable isotope-labeled internal standard (SIL-IS), Cholesteryl Palmitate-d9. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the challenge of matrix effects in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in the context of LC-MS/MS analysis?
In liquid chromatography-mass spectrometry (LC-MS/MS), a matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1][2][3] This interference can cause either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1][2] Both phenomena can severely compromise the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[4][5][6]
Q2: What are the primary causes of matrix effects when analyzing this compound in biological samples?
For lipid analysis in biological matrices like plasma or serum, phospholipids (B1166683) are the most significant cause of matrix effects, particularly ion suppression in electrospray ionization (ESI).[7] Other endogenous components such as salts, proteins, and other lipids can also co-elute with the analyte and its internal standard, competing for ionization in the MS source and affecting signal response.[1][3]
Q3: How is this compound, as a stable isotope-labeled internal standard (SIL-IS), supposed to correct for matrix effects?
A SIL-IS like this compound is the ideal internal standard because it is chemically and physically almost identical to the analyte (Cholesteryl Palmitate). It should co-elute chromatographically and experience the same degree of matrix-induced ion suppression or enhancement as the analyte. By measuring the response ratio of the analyte to the SIL-IS, any signal variation caused by the matrix effect should be normalized, in theory leading to accurate quantification.
Q4: If I am using a SIL-IS, why do I still see poor accuracy and precision?
While a SIL-IS is the best tool to compensate for matrix effects, it is not always a perfect solution.[4] Severe or highly variable matrix effects between different sample lots can still lead to inaccurate results.[8] For instance, if the degree of ion suppression is extreme, the analyte signal may be pushed below the limit of detection, a situation the internal standard cannot correct.[7] Furthermore, subtle differences in chromatography (the "isotope effect") can sometimes cause the analyte and SIL-IS to not co-elute perfectly, leading to differential matrix effects.
Q5: How can I quantitatively determine if my assay is being impacted by matrix effects?
The most common quantitative method is the post-extraction spike experiment .[1][2][4] This involves comparing the signal response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat (clean) solvent at the same concentration.[4][9] The ratio of these responses provides a quantitative measure of the matrix effect, often expressed as a percentage. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Poor reproducibility and high variability in my quality control (QC) samples.
-
Question: My QC samples are failing, showing high coefficients of variation (>15%). I am using this compound as an internal standard. What is the likely cause?
-
Answer: This is a classic sign of inconsistent matrix effects across different samples. While the SIL-IS is designed to track the analyte, significant variability in the composition of the matrix between individual lots can lead to different degrees of ion suppression, which may not be fully compensated.[8]
-
Troubleshooting Steps:
-
Quantify Matrix Effect: Perform the post-extraction addition experiment described in the protocols section using at least six different lots of your biological matrix.[8] This will determine if the matrix effect is variable.
-
Enhance Sample Cleanup: Your current sample preparation method may not be sufficient. Protein precipitation alone is often inadequate for removing phospholipids.[10] Consider implementing a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.[7][10]
-
Optimize Chromatography: Adjust your LC method to improve the separation between your analyte and the regions where matrix components elute.[5][11] You can use a post-column infusion experiment to identify these suppression zones.[4]
-
Issue 2: Low analyte signal and poor sensitivity, even at higher concentrations.
-
Question: I am seeing a very weak signal for Cholesteryl Palmitate, even though my this compound internal standard signal is strong. Why is this happening?
-
Answer: This indicates significant ion suppression is affecting your analyte. Co-eluting matrix components, especially phospholipids, can drastically reduce the ionization efficiency of the target analyte. While the SIL-IS also experiences suppression, its higher concentration may result in a more robust signal, masking the severity of the issue.
-
Troubleshooting Steps:
-
Dilute the Sample: A simple first step is to dilute the sample extract.[2][4] This reduces the concentration of interfering matrix components, though it also dilutes your analyte, so this is only feasible if you have sufficient sensitivity.
-
Improve Sample Preparation: This is the most effective solution. Use techniques specifically designed to remove phospholipids, such as targeted SPE cartridges or LLE protocols optimized for lipids.[10][12]
-
Check for IS Impurity: Verify the purity of your this compound standard. The presence of unlabeled Cholesteryl Palmitate as an impurity can artificially inflate the analyte response and complicate data interpretation.
-
Data Presentation
Table 1: Calculation and Interpretation of Matrix Effect Data
This table outlines how to calculate and interpret key parameters from a post-extraction addition experiment. The calculations are based on comparing the peak areas of the analyte in three different sample sets (A, B, and C as defined in the protocol below).
| Parameter | Formula | Interpretation | Ideal Value |
| Matrix Effect (ME) | (Peak Area in Set C / Peak Area in Set A) * 100 | Measures the degree of ion suppression or enhancement. | 100% ± 15% |
| Recovery (RE) | (Peak Area in Set B / Peak Area in Set C) * 100 | Measures the efficiency of the extraction process. | High and consistent |
| Process Efficiency (PE) | (Peak Area in Set B / Peak Area in Set A) * 100 | The overall efficiency, combining extraction and matrix effects. | High and consistent |
A Matrix Effect value < 85% indicates significant ion suppression. A value > 115% indicates significant ion enhancement.
Table 2: Comparison of Sample Preparation Techniques for Lipid Analysis
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Protein removal using an organic solvent (e.g., Acetonitrile). | Simple, fast, high-throughput. | Least effective; often results in significant matrix effects from phospholipids and other soluble components.[10] |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. | Effectively removes many polar interferences like salts; cleaner extracts than PPT.[7][10] | Can have lower recovery for certain lipids; requires solvent optimization. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective; can specifically target and remove phospholipids; provides very clean extracts.[10] | More complex and time-consuming; requires method development. |
Experimental Protocols & Visualizations
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)
This protocol allows for the quantitative determination of matrix effects, recovery, and overall process efficiency.
Objective: To measure the impact of the matrix on the quantification of Cholesteryl Palmitate using this compound.
Materials:
-
Blank biological matrix (e.g., plasma, serum) from at least 6 unique sources.
-
Cholesteryl Palmitate and this compound analytical standards.
-
Neat solvent (matching the final reconstitution solvent of your sample extract).
-
All reagents and equipment for your established sample preparation workflow.
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): In a clean tube, prepare a standard by spiking Cholesteryl Palmitate and this compound into the neat solvent at a known concentration (e.g., a mid-range QC level).
-
Set B (Pre-Extraction Spike): Spike the blank biological matrix with Cholesteryl Palmitate and this compound at the same concentration as Set A. Process this sample through your entire extraction procedure.
-
Set C (Post-Extraction Spike): Process the blank biological matrix through your entire extraction procedure. Spike Cholesteryl Palmitate and this compound into the final, extracted matrix at the same concentration as Set A.
-
-
Analyze Samples: Inject and analyze all three sets of samples using your established LC-MS/MS method.
-
Calculate Results: Use the peak areas obtained from each set to calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) as detailed in Table 1.
Caption: Workflow for assessing matrix effects via post-extraction addition.
Troubleshooting Logic for Matrix Effects
When encountering issues like poor accuracy or precision, this logical workflow can help diagnose and resolve the underlying cause.
Caption: Troubleshooting flowchart for diagnosing and addressing matrix effects.
Conceptual Diagram of Ion Suppression
This diagram illustrates how co-eluting matrix components interfere with the ionization of the target analyte and its SIL-IS in the electrospray ionization (ESI) source.
Caption: Conceptual model of ion suppression in the ESI source.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
Improving sensitivity and detection limits for Cholesteryl Palmitate-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholesteryl Palmitate-d9. Our aim is to help you improve sensitivity and achieve lower detection limits in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of Cholesteryl Palmitate. It is primarily used as an internal standard for the quantification of endogenous Cholesteryl Palmitate in biological samples by mass spectrometry (MS), particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. The deuterium (B1214612) labeling allows it to be distinguished from the non-labeled analyte while having nearly identical chemical and physical properties, which helps to correct for variations during sample preparation and analysis.
Q2: What are the expected precursor and product ions for this compound in positive ion mode LC-MS/MS?
Cholesteryl esters, including this compound, typically do not ionize well on their own and are often detected as adducts with ammonium (B1175870) (NH₄⁺), sodium (Na⁺), or lithium (Li⁺) ions in positive ion mode electrospray ionization (ESI).[1][2] The fragmentation of these adducts in the collision cell of a mass spectrometer often results in a characteristic neutral loss of the cholesterol backbone or the formation of a fragment ion corresponding to the cholesterol portion.
-
Precursor Ion ([M+NH₄]⁺): m/z 642.7 (Calculated for C₄₃H₆₇D₉O₂ + NH₄⁺)
-
Product Ion: m/z 377.4 (Corresponding to the deuterated cholesterol fragment [C₂₇H₃₈D₉]⁺)
Alternatively, monitoring the neutral loss of the deuterated cholestane (B1235564) moiety (376.4 Da) from the sodiated[2] or lithiated[1] adduct can be employed for quantification.
Q3: How can I improve the ionization efficiency of this compound?
Due to their hydrophobicity and chemically inert nature, cholesteryl esters can be challenging to ionize.[3][4] To enhance ionization efficiency, consider the following:
-
Mobile Phase Additives: The use of mobile phase modifiers is highly recommended. Ammonium formate (B1220265) or acetate (B1210297) (typically at 5-10 mM) is commonly used to promote the formation of [M+NH₄]⁺ adducts, which generally show good fragmentation.[3][4]
-
Alternative Adducts: Consider using sodium or lithium salts as mobile phase additives to form [M+Na]⁺ or [M+Li]⁺ adducts. Lithiated adducts, in particular, have been shown to enhance ionization and provide class-specific fragmentation for cholesteryl esters.[1]
-
Source Optimization: Proper tuning of the ESI source parameters is critical. Pay close attention to the capillary temperature, sheath and auxiliary gas flow rates, and spray voltage to ensure optimal desolvation and ionization.
Q4: What are "matrix effects" and how can they affect the quantification of this compound?
Matrix effects are the suppression or enhancement of the ionization of an analyte by co-eluting compounds from the biological matrix.[5] This can lead to inaccurate and irreproducible results. Since this compound is used as an internal standard, it is designed to co-elute with the analyte and experience similar matrix effects, thus providing a corrective measure. However, significant matrix effects can still lead to a loss of sensitivity for both the analyte and the internal standard.[5][6]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Improper Sample Preparation | Verify the concentration of your this compound spiking solution. Ensure that the internal standard was added to all samples and that it was properly mixed. Review your lipid extraction protocol for potential sources of loss. |
| Poor Ionization | Optimize your ESI source parameters. Ensure your mobile phase contains an appropriate adduct-forming agent (e.g., ammonium formate). Consider switching to a different adduct (e.g., Na⁺ or Li⁺) to see if sensitivity improves.[1] |
| Incorrect MS Parameters | Confirm that you are using the correct precursor and product ion m/z values for your MRM transition. Optimize the collision energy to maximize the intensity of the product ion. |
| LC System Issues | Check for leaks in the LC system, especially between the column and the mass spectrometer. Ensure that the injection volume is correct and that the autosampler is functioning properly. A clogged or contaminated column can also lead to signal loss.[7] |
| Degradation of Internal Standard | Ensure that the this compound standard is stored correctly, typically at -20°C or lower in an appropriate solvent, and protected from light. Prepare fresh working solutions regularly. |
Issue 2: High Background Noise or Interfering Peaks
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases before use. |
| Matrix Interference | Improve your sample cleanup procedure. Solid-phase extraction (SPE) can be effective in removing interfering compounds. Ensure your chromatographic method provides adequate separation of this compound from other matrix components. |
| Carryover | Implement a robust needle wash protocol for your autosampler, using a strong solvent to clean the injection needle between samples. Injecting a blank sample after a high-concentration sample can help identify carryover. |
| Non-Specific Binding | Use deactivated vials and sample collection tubes to minimize the adsorption of lipids. |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma
This protocol is adapted from a comprehensive method for sterol extraction from human plasma.[8]
-
Sample Preparation: To 200 µL of plasma, add a known amount of this compound solution (in ethanol (B145695) or another suitable solvent).
-
Lipid Extraction: Add 1 mL of a 2:1 (v/v) methanol:dichloromethane solution. Vortex thoroughly for 1 minute.
-
Phase Separation: Add 0.5 mL of deionized water and vortex again. Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully collect the lower organic layer containing the lipids into a clean tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Expected Recovery:
| Lipid Class | Average Recovery (%) |
| Sterols | 85 - 110 |
Data adapted from a study on the extraction of various sterols from human plasma.[8]
Protocol 2: Representative LC-MS/MS Parameters for Cholesteryl Ester Analysis
These parameters are based on methods developed for the analysis of cholesteryl esters and can be used as a starting point for optimizing the analysis of this compound.
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the hydrophobic cholesteryl esters, followed by a re-equilibration step. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Collision Energy | Optimize for the specific instrument and MRM transition (typically 15-30 eV). |
Visualizations
Caption: Experimental workflow for the quantification of Cholesteryl Palmitate.
Caption: Troubleshooting workflow for low internal standard signal.
References
- 1. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 7. biotage.com [biotage.com]
- 8. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability of Cholesteryl Palmitate-d9: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Cholesteryl Palmitate-d9, a commonly used internal standard in mass spectrometry-based bioanalysis. Understanding its stability in various sample matrices is critical for generating accurate and reproducible data in pharmacokinetic, metabolomic, and other quantitative studies. This resource offers troubleshooting advice and frequently asked questions to address challenges encountered during experimental workflows.
Troubleshooting Guide
This guide provides solutions to common issues that may arise when using this compound, focusing on potential stability-related problems.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent Internal Standard (IS) Response Across a Batch | 1. Degradation during sample processing (Bench-top instability): this compound may be susceptible to enzymatic hydrolysis by esterases present in biological matrices (plasma, serum) when left at room temperature for extended periods. 2. Inconsistent sample extraction: Variability in extraction efficiency can lead to differing amounts of the IS in the final extract. 3. Adsorption to labware: The lipophilic nature of this compound can lead to its adsorption onto plastic or glass surfaces, especially in organic solvents. | 1. Minimize bench-top time: Keep biological samples on ice or at 4°C during processing. Validate the bench-top stability by letting quality control (QC) samples sit at room temperature for a defined period before extraction and analysis. 2. Optimize and validate the extraction procedure: Ensure consistent vortexing times, solvent volumes, and phase separation. 3. Use silanized glassware or polypropylene (B1209903) tubes: Evaluate for non-specific binding during method development. |
| Decreasing IS Response Over Time in Stored Samples | 1. Long-term degradation: Although generally stable when stored properly, slow degradation can occur over extended periods, especially at higher temperatures. 2. Freeze-thaw instability: Repeated freezing and thawing of matrix samples can lead to the degradation of lipids. | 1. Adhere to recommended storage conditions: Store stock solutions and biological samples at -80°C for long-term stability.[1] 2. Limit freeze-thaw cycles: Aliquot samples into single-use vials to avoid repeated freeze-thaw cycles. Validate the stability of this compound for the maximum number of freeze-thaw cycles your samples will undergo. |
| Appearance of Unlabeled Cholesteryl Palmitate Peak in Blank Samples Spiked with IS | 1. Isotopic exchange (Back-exchange): Deuterium (B1214612) atoms on the palmitate chain, particularly those in chemically active positions, may exchange with protons from the solvent or matrix, although this is less common for deuterium on a carbon backbone.[2] 2. Impurity in the internal standard: The deuterated standard may contain a small amount of the unlabeled analyte. | 1. Evaluate isotopic stability: Assess the stability of the deuterated label under your specific analytical conditions (e.g., acidic or basic mobile phases). Using aprotic solvents for stock solutions is recommended.[2] 2. Check the certificate of analysis: Verify the isotopic purity of the standard. If significant, subtract the contribution of the unlabeled analyte from the IS. |
| Chromatographic Peak Tailing or Splitting for the IS | 1. Interaction with the analytical column: The lipophilic nature of the molecule can lead to secondary interactions with the stationary phase. 2. Degradation on-column: Instability under the chromatographic conditions (e.g., high temperature, extreme pH). | 1. Optimize chromatographic conditions: Use a suitable C18 or other hydrophobic column. Adjust mobile phase composition and gradient. 2. Assess on-column stability: Inject the IS and let it sit on the column for a period before elution to see if degradation occurs. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound as a solid or in an organic solvent solution, such as chloroform (B151607), should be stored at -20°C or colder, with -80°C being optimal for extended periods.[1][3][4] Stock solutions in chloroform are reported to be stable for at least two years when stored at -20°C.[3][4] For shorter periods, stock solutions can be stored at -20°C for one month or at -80°C for six months.[1][5]
Q2: How stable is this compound in biological matrices like plasma and serum?
A2: While specific quantitative data for this compound is limited, studies on endogenous cholesteryl esters in serum indicate good stability during long-term storage at -80°C for up to 10 years.[6] However, stability at warmer temperatures is a concern. Enzymatic hydrolysis by esterases present in plasma and serum can lead to the degradation of cholesteryl esters. Therefore, it is crucial to keep samples on ice or refrigerated during processing and to minimize the time between collection and freezing.
Q3: Can repeated freeze-thaw cycles affect the stability of this compound?
A3: Yes, repeated freeze-thaw cycles can impact the integrity of lipids in biological samples. While some studies have shown that certain lipids in serum are stable for a limited number of freeze-thaw cycles, it is best practice to minimize these cycles. It is recommended to aliquot samples into single-use tubes. During method validation, the stability of this compound should be assessed for the maximum number of freeze-thaw cycles that the study samples will undergo.
Q4: What are the primary degradation pathways for this compound?
A4: The two main degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The ester bond can be cleaved either enzymatically by esterases in biological matrices or chemically under strong acidic or basic conditions, yielding cholesterol-d9 and palmitic acid.[7][8][9]
-
Oxidation: The cholesterol moiety is susceptible to oxidation, which can be initiated by factors like heat, light, and the presence of metal ions.[10] The deuterium labeling on the palmitate chain is not expected to significantly alter the susceptibility of the cholesterol part to oxidation.
Q5: How can I be sure my deuterated internal standard is not affecting the accuracy of my results?
A5: The use of a stable isotope-labeled internal standard like this compound is intended to compensate for variability during sample preparation and analysis. However, it's important to be aware of potential issues:
-
Matrix Effects: Although a deuterated standard co-elutes closely with the analyte, differential matrix effects can still occur, leading to variations in ionization efficiency.[11][12][13][14]
-
Isotopic Exchange: As mentioned in the troubleshooting guide, back-exchange of deuterium for hydrogen can occur under certain conditions, though it is less likely for deuterium on a carbon backbone.[2][15]
-
Chromatographic Shift: A slight difference in retention time between the deuterated and non-deuterated compound can sometimes be observed.[14]
It is crucial to thoroughly validate the performance of the internal standard during method development, including assessing its stability, recovery, and the consistency of the analyte-to-internal standard area ratio across different lots of matrix.
Experimental Protocols
Protocol 1: Freeze-Thaw and Long-Term Stability Assessment in a Biological Matrix (Plasma/Serum)
This protocol outlines a typical procedure for evaluating the stability of this compound in plasma or serum.
Objective: To determine the stability of this compound under repeated freeze-thaw cycles and extended frozen storage.
Materials:
-
Blank human plasma or serum
-
This compound stock solution
-
Analytical column (e.g., C18) and LC-MS/MS system
-
Validated bioanalytical method for the quantification of this compound
Procedure:
-
Preparation of QC Samples:
-
Spike a pool of blank plasma/serum with this compound to prepare low and high concentration quality control (QC) samples.
-
Aliquot these QC samples into multiple single-use vials.
-
-
Freeze-Thaw Stability:
-
Subject a set of low and high QC aliquots (in triplicate) to a series of freeze-thaw cycles.
-
A typical cycle consists of freezing the samples at -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
After the desired number of cycles (e.g., 1, 3, and 5 cycles), analyze the samples along with a freshly prepared calibration curve and a set of control QC samples (which have not undergone additional freeze-thaw cycles).
-
The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
-
-
Long-Term Stability:
-
Store a set of low and high QC aliquots (in triplicate) at the intended storage temperature (e.g., -80°C).
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve the samples and analyze them against a freshly prepared calibration curve and control QCs.
-
The mean concentration of the long-term stability samples should be within ±15% of the nominal concentration.
-
Protocol 2: Bench-Top and Post-Preparative Stability Assessment
This protocol is designed to evaluate the stability of this compound in the biological matrix at room temperature and in the processed sample extract.
Objective: To assess the stability of this compound during sample handling and after extraction.
Materials:
-
Same as Protocol 1.
Procedure:
-
Bench-Top Stability:
-
Thaw low and high QC samples (in triplicate) and let them sit at room temperature for a specified period that mimics the expected sample handling time (e.g., 2, 4, 8 hours).
-
After the incubation period, process and analyze the samples along with a freshly prepared calibration curve and control QCs.
-
The mean concentration of the bench-top stability samples should be within ±15% of the nominal concentration.
-
-
Post-Preparative (Autosampler) Stability:
-
Extract a set of low and high QC samples (in triplicate).
-
Place the resulting extracts in the autosampler at a controlled temperature (e.g., 4°C or 10°C).
-
Inject and analyze the samples immediately (T=0) and then again at later time points (e.g., 12, 24, 48 hours).
-
The mean concentration of the re-injected samples should be within ±15% of the initial (T=0) concentration.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Sapphire North America [sapphire-usa.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Cholesteryl ester and triglyceride hydrolysis by an acid lipase from rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. In situ investigation of the oxidation of a phospholipid monolayer by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. benchchem.com [benchchem.com]
- 13. waters.com [waters.com]
- 14. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Preventing degradation of Cholesteryl Palmitate-d9 during sample prep
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Cholesteryl Palmitate-d9 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The two main degradation pathways for this compound, a saturated cholesteryl ester, are hydrolysis and oxidation.
-
Hydrolysis: This is the cleavage of the ester bond, yielding cholesterol-d9 and palmitic acid. This can be catalyzed by endogenous enzymes (esterases) present in the sample or by exposure to acidic or alkaline conditions.[1][2]
-
Oxidation: While less susceptible than unsaturated cholesteryl esters, the cholesterol moiety can still be oxidized, especially in the presence of reactive oxygen species (ROS) and metal ions which can catalyze oxidative reactions. This can lead to the formation of various oxidized sterol products.
Q2: How can I minimize enzymatic hydrolysis of this compound?
A2: To minimize enzymatic hydrolysis, it is crucial to inhibit the activity of esterases present in the biological sample. This can be achieved by:
-
Working quickly and at low temperatures: Perform all sample preparation steps on ice or at 4°C to reduce enzyme activity.
-
Using esterase inhibitors: While not always necessary for saturated esters, if significant hydrolysis is suspected, consider the use of broad-spectrum esterase inhibitors. However, their compatibility with downstream analysis must be verified.
-
pH control: Maintain the pH of the sample and extraction buffers within a neutral range (pH 6-8), as esterase activity is often optimal at acidic or alkaline pH.[1][3][4]
Q3: What are the best practices to prevent oxidation of this compound?
A3: Preventing oxidation is critical for accurate quantification. Key strategies include:
-
Use of Antioxidants: Add an antioxidant such as Butylated Hydroxytoluene (BHT) to your extraction solvent. A final concentration of 50-100 µM BHT is commonly used to prevent lipid peroxidation.[5]
-
Use of Chelating Agents: Metal ions like iron and copper can catalyze lipid oxidation. Including a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) in your buffers can sequester these metal ions.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Protection from Light: Perform experiments under dim light and store samples in amber vials to prevent photo-oxidation.
-
Inert Atmosphere: Whenever possible, handle samples under a stream of nitrogen or argon gas to minimize exposure to air.
Q4: What are the recommended storage conditions for this compound stock solutions and prepared samples?
A4: Proper storage is vital for the long-term stability of your standard.
-
Stock Solutions: Store this compound stock solutions in a glass vial with a PTFE-lined cap at -20°C or lower. The solution should be overlaid with an inert gas (argon or nitrogen) before sealing.
-
Prepared Samples: After extraction, samples should be stored at -80°C under an inert atmosphere until analysis. Minimize freeze-thaw cycles as they can contribute to degradation.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | Degradation during sample preparation: Hydrolysis or oxidation. | - Add BHT (50-100 µM final concentration) to the extraction solvent. - Work at low temperatures (on ice or 4°C). - Ensure the pH of all aqueous solutions is neutral (pH 6-8). - Use degassed solvents and work under an inert atmosphere. |
| Incomplete extraction: The chosen solvent system may not be optimal for extracting nonpolar cholesteryl esters. | - Use a robust lipid extraction method like the Folch or Bligh-Dyer methods, which use a chloroform/methanol mixture. - Ensure thorough homogenization and vortexing of the sample with the extraction solvent. | |
| High variability between replicate samples | Inconsistent sample handling: Differences in incubation times, temperatures, or exposure to air and light. | - Standardize all sample preparation steps. - Process all samples in the same batch under identical conditions. - Minimize the time between sample collection and extraction. |
| Multiple freeze-thaw cycles: Repeated freezing and thawing can lead to sample degradation and variability.[6] | - Aliquot samples after extraction to avoid repeated freeze-thaw cycles of the entire sample. | |
| Presence of unexpected peaks in the chromatogram | Oxidation products: Degradation of this compound or other lipids in the sample. | - Implement the full range of antioxidant measures (BHT, EDTA, inert atmosphere, protection from light). - Check the purity of your solvents and reagents. |
| Contamination from plastics: Phthalates and other plasticizers can leach from plastic tubes and pipette tips when using organic solvents. | - Use glass vials, tubes, and syringes for all steps involving organic solvents. Use pipette tips made of polypropylene (B1209903) if plastic is unavoidable, but minimize contact time. |
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature (Stock Solution) | -20°C or colder | Minimizes chemical degradation and microbial growth. |
| Storage Temperature (Extracted Sample) | -80°C | Ensures long-term stability and minimizes enzymatic and chemical degradation. |
| BHT Concentration | 50 - 100 µM in extraction solvent | Effectively scavenges free radicals to prevent lipid peroxidation.[5] |
| pH Range | 6.0 - 8.0 | Avoids acid- or base-catalyzed hydrolysis and maintains a suboptimal environment for many esterases.[1][3][4] |
| Freeze-Thaw Cycles | Minimize (ideally, only one) | Repeated cycles can damage sample integrity and lead to degradation.[6] |
Experimental Protocol: Extraction of this compound from Plasma
This protocol is designed to minimize the degradation of this compound during extraction from plasma samples.
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Chloroform (HPLC grade, degassed)
-
Methanol (HPLC grade, degassed)
-
Butylated Hydroxytoluene (BHT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with PTFE-lined caps
-
Glass pipettes or syringes
-
Centrifuge
Procedure:
-
Preparation of Extraction Solvent:
-
Prepare a 2:1 (v/v) solution of chloroform:methanol.
-
Add BHT to the extraction solvent to a final concentration of 100 µM. For example, add 10 µL of a 10 mM BHT stock solution in ethanol (B145695) to 1 mL of the chloroform:methanol mixture.
-
-
Sample Spiking:
-
Thaw the plasma sample on ice.
-
In a glass tube, add a known amount of this compound internal standard to the plasma sample.
-
-
Lipid Extraction (Folch Method):
-
Add 20 volumes of the BHT-containing chloroform:methanol (2:1) extraction solvent to the plasma sample (e.g., for 100 µL of plasma, add 2 mL of solvent).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.2 volumes of PBS (pH 7.4) to the mixture (e.g., 400 µL for 2 mL of solvent).
-
Vortex for another 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection of the Lipid Layer:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette or syringe.
-
Transfer the organic phase to a clean glass vial.
-
-
Drying and Reconstitution:
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for your LC-MS analysis (e.g., isopropanol (B130326) or methanol/chloroform).
-
-
Storage:
-
If not analyzing immediately, overlay the reconstituted sample with nitrogen or argon, cap the vial tightly, and store at -80°C.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Recommended experimental workflow for extraction.
References
- 1. The hydrolysis of cholesterol esters in plasma lipoproteins by hormone-sensitive cholesterol esterase from adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesteryl ester hydrolysis in rat liver lysosomes: different response to female sex hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: ESI-MS Analysis of Cholesteryl Palmitate-d9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression effects encountered during the ESI-MS analysis of Cholesteryl Palmitate-d9.
Troubleshooting Guides
Issue 1: Low or Inconsistent Signal Intensity for this compound
Question: I am observing a significantly lower signal intensity for my this compound internal standard than expected, and the intensity is inconsistent across different samples. What could be the cause and how can I troubleshoot this?
Answer:
Low and inconsistent signal intensity for this compound is a common indicator of ion suppression.[1][2][3] Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte in the ESI source, leading to a reduced signal.[2][4] For large, nonpolar molecules like cholesteryl esters, the primary culprits are often other lipids, particularly phospholipids (B1166683), from biological matrices.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Recommended Actions:
-
Confirm Matrix Effects: The first step is to confirm that ion suppression is indeed the cause. This can be done using two common methods: Post-Column Infusion or Post-Extraction Spiking.[5][6]
-
Enhance Sample Preparation: If matrix effects are confirmed, the most effective solution is to improve the sample cleanup process to remove interfering components before they reach the MS source.[2][7]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing phospholipids and other interfering substances.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to selectively extract the less polar cholesteryl esters away from more polar matrix components.
-
Protein Precipitation: While simple, this method is often insufficient for removing phospholipids and may lead to significant ion suppression.[4]
-
-
Optimize Chromatography: Adjusting the chromatographic method can help separate this compound from the regions where matrix components elute.[1]
-
Sample Dilution: A straightforward approach is to dilute the sample.[8] This reduces the concentration of interfering matrix components, although it also dilutes the analyte. This is only a viable option if the analyte concentration is sufficiently high.
Issue 2: Poor Reproducibility and Accuracy in Quantitative Analysis
Question: My calibration curve for Cholesteryl Palmitate is non-linear, and the accuracy of my quality control samples is poor. Could this be related to ion suppression?
Answer:
Yes, poor linearity and accuracy are classic symptoms of uncompensated ion suppression.[1][6] When the degree of ion suppression varies between calibration standards, quality control samples, and unknown samples, it can lead to significant quantitative errors. This variability can arise from differences in the sample matrix composition.[8]
Logical Relationship of Cause and Effect:
Caption: Relationship between ion suppression causes and effects.
Recommended Actions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of this compound as an internal standard is an excellent practice. Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[8] Ensure that the SIL-IS is added to the samples as early as possible in the sample preparation workflow.
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples (e.g., control plasma). This helps to ensure that the degree of ion suppression is consistent across all samples and standards, improving accuracy.[8]
-
Evaluate Different Ionization Sources: If available, consider using Atmospheric Pressure Chemical Ionization (APCI). APCI can be less susceptible to ion suppression than ESI for certain compounds.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of ion suppression when analyzing this compound in plasma samples?
A1: The most significant source of ion suppression in plasma is phospholipids.[4] These are highly abundant lipids that can co-elute with cholesteryl esters and compete for ionization in the ESI source. Other potential sources include salts, detergents from sample preparation, and mobile phase additives.[1][7]
Q2: How can I quantitatively assess the degree of ion suppression?
A2: The most common method is the post-extraction spike experiment.[5][6] This involves comparing the response of this compound spiked into a processed blank matrix extract to its response in a neat solvent. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Q3: Can mobile phase additives help reduce ion suppression for this compound?
A3: Mobile phase additives can have a significant impact on ionization. For lipid analysis in negative ion mode, additives like acetic acid have been shown to improve signal intensity for some lipid classes.[9] However, some additives, such as trifluoroacetic acid (TFA), can cause ion suppression.[1] It is crucial to empirically test different additives and their concentrations to find the optimal conditions for your specific analysis.
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Ion Suppression
Objective: To identify regions in the chromatogram where ion suppression occurs.
Methodology:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., isopropanol) at a concentration that gives a stable and moderate signal.
-
Set up a post-column infusion system where the standard solution is continuously infused into the MS source via a T-junction placed after the analytical column.
-
Begin infusing the standard solution and acquire data in MRM mode for the this compound transition. You should observe a stable baseline signal.
-
Inject a blank matrix extract (that has undergone your complete sample preparation procedure) onto the LC column.
-
Monitor the baseline signal of the infused this compound. Any significant drop in the signal intensity indicates a region where co-eluting matrix components are causing ion suppression.
Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects
Objective: To quantify the extent of ion suppression or enhancement.
Methodology:
-
Prepare Sample Set A (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
Prepare Sample Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., control plasma) through your entire sample preparation procedure. In the final step, spike the clean extract with this compound to the same final concentration as in Set A.
-
Analyze both sets of samples by LC-MS/MS under the same conditions.
-
Calculate the matrix effect using the formula provided in FAQ Q2.
Quantitative Data Summary
The following table provides an illustrative example of how to present quantitative data from a post-extraction spike experiment to evaluate the effectiveness of different sample preparation methods in mitigating ion suppression.
| Sample Preparation Method | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Extraction Spike) | Matrix Effect (%) |
| Protein Precipitation | 1,500,000 | 450,000 | 30% |
| Liquid-Liquid Extraction | 1,500,000 | 1,050,000 | 70% |
| Solid-Phase Extraction | 1,500,000 | 1,350,000 | 90% |
Interpretation: In this example, protein precipitation results in significant ion suppression (70% signal loss). Liquid-liquid extraction improves the signal, and solid-phase extraction is the most effective method, removing the majority of interfering matrix components and minimizing ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. zefsci.com [zefsci.com]
- 4. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cone Voltage for In-Source CID of Cholesteryl Palmitate-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cone voltage for the in-source collision-induced dissociation (CID) of Cholesteryl Palmitate-d9.
Troubleshooting Guide
Encountering issues during your in-source CID experiment? This guide provides solutions to common problems.
| Issue | Possible Cause | Recommended Solution |
| No or Low Abundance of the Precursor Ion | The cone voltage is set too high, causing excessive fragmentation of the precursor ion. | Systematically decrease the cone voltage in increments of 5-10 V and monitor the intensity of the precursor ion. |
| Poor ionization of this compound. | Ensure the mobile phase contains an appropriate modifier, such as ammonium (B1175870) formate (B1220265) or acetate, to promote the formation of adducts like [M+NH4]+. | |
| No or Low Abundance of the Fragment Ion (m/z 369) | The cone voltage is set too low, providing insufficient energy for fragmentation. | Gradually increase the cone voltage in 5-10 V increments to induce fragmentation. Monitor the intensity of the m/z 369 fragment ion. |
| The mass spectrometer is not properly tuned for the transmission of low-mass ions. | Ensure the instrument is calibrated and tuned according to the manufacturer's recommendations. | |
| Inconsistent or Irreproducible Fragmentation | Fluctuations in source conditions. | Allow the mass spectrometer to stabilize after any changes to the source parameters, such as temperature or gas flow rates. |
| The sample concentration is too high, leading to detector saturation or space-charge effects. | Dilute the sample and reinject. | |
| Presence of Unidentified Fragment Ions | In-source fragmentation of co-eluting species or contaminants. | Improve chromatographic separation to isolate the analyte of interest. Perform a blank injection to identify background ions. |
| Complex fragmentation pathways at high cone voltages. | Focus on the primary, diagnostic fragment ion (m/z 369) for optimization. If other fragments are of interest, a full MS/MS experiment may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is in-source CID and why is it useful for this compound analysis?
In-source collision-induced dissociation (CID) is a technique where fragmentation of an analyte occurs in the ion source of a mass spectrometer, before the ions enter the mass analyzer.[1][2] This is achieved by increasing the voltage difference between the sampling cone and the downstream ion optics (i.e., the cone voltage), which accelerates the ions and causes them to collide with residual gas molecules, leading to fragmentation.[2] For this compound, in-source CID is a straightforward method to generate the characteristic cholesteryl cation fragment at m/z 369, which can be used for quantification or structural confirmation without the need for a tandem mass spectrometer (MS/MS).
Q2: What is the expected precursor ion for this compound?
This compound has a molecular weight of approximately 634.1 g/mol .[3] In positive ion mode electrospray ionization (ESI), it is commonly detected as an ammonium adduct, [M+NH4]+, at an m/z of approximately 652.1. Other adducts, such as sodium [M+Na]+, may also be observed.
Q3: What is the primary fragment ion to monitor for this compound?
Regardless of the fatty acid chain, cholesteryl esters characteristically lose the fatty acid moiety to produce a stable cholesteryl cation.[4] For deuterated cholesteryl palmitate, this results in a fragment ion at m/z 369.
Q4: How does cone voltage affect the fragmentation of this compound?
The cone voltage directly influences the degree of in-source fragmentation.
-
Low Cone Voltage: At lower settings, there is minimal fragmentation, and the spectrum will be dominated by the precursor ion (e.g., [M+NH4]+).
-
High Cone Voltage: As the cone voltage increases, the internal energy of the ions also increases, leading to a higher degree of fragmentation and a greater abundance of the m/z 369 fragment ion, with a corresponding decrease in the precursor ion intensity.
Q5: What is a typical starting range for cone voltage optimization?
A common approach is to test a range of cone voltages, for instance, from 10 V to 80 V in 10 V increments, to observe the effect on the precursor and fragment ion intensities. The optimal voltage will be a balance between efficient fragmentation and maintaining a stable and intense signal for the fragment ion.
Experimental Protocol: Cone Voltage Optimization
This protocol outlines a systematic approach to determine the optimal cone voltage for the in-source CID of this compound.
1. Sample Preparation:
- Prepare a standard solution of this compound in a solvent compatible with your liquid chromatography (LC) mobile phase (e.g., isopropanol/acetonitrile). A typical starting concentration is 1 µg/mL.
- The mobile phase should contain an additive to promote ionization, such as 10 mM ammonium formate or acetate.
2. Mass Spectrometer Setup:
- Set up the mass spectrometer in positive ion mode.
- Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) to ensure a stable signal. Alternatively, perform repeated injections of the standard via an LC system.
- Set initial source conditions (e.g., capillary voltage, source temperature, desolvation gas flow) to typical values recommended for lipid analysis on your instrument.
3. Cone Voltage Ramp Experiment:
- Begin with a low cone voltage (e.g., 10 V).
- Acquire a full scan mass spectrum and record the intensities of the precursor ion (e.g., m/z 652.1 for the [M+NH4]+ adduct) and the target fragment ion (m/z 369).
- Increase the cone voltage in a stepwise manner (e.g., in 10 V increments) up to a maximum of around 80-100 V.
- At each step, allow the signal to stabilize before recording the ion intensities.
4. Data Analysis:
- Plot the intensities of the precursor and fragment ions as a function of the cone voltage.
- The optimal cone voltage is typically the value that produces the highest and most stable intensity for the m/z 369 fragment ion.
Data Presentation: Expected Ion Abundance vs. Cone Voltage
The following table summarizes the expected trend in the relative abundance of the precursor and fragment ions as the cone voltage is varied. The exact values will be instrument-dependent.
| Cone Voltage (V) | Relative Abundance of Precursor Ion ([M+NH4]+, m/z 652.1) | Relative Abundance of Fragment Ion (m/z 369) | General Observation |
| 10 | High | Very Low | Minimal fragmentation, precursor ion is dominant. |
| 20 | High | Low | Onset of fragmentation. |
| 30 | Medium | Medium | Increased fragmentation, both ions are present in significant abundance. |
| 40 | Low | High | Efficient fragmentation, fragment ion is becoming dominant. |
| 50 | Very Low | High | Optimal or near-optimal fragmentation for the fragment ion. |
| 60 | Very Low | High | Fragment ion intensity may start to plateau or slightly decrease. |
| 70 | Negligible | Medium-High | Potential for over-fragmentation or signal suppression. |
| 80 | Negligible | Medium | Further decrease in fragment ion intensity may be observed. |
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for optimizing the cone voltage for in-source CID of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cholesteryl Palmitate-d9 Signal
Welcome to the technical support center for enhancing the signal of Cholesteryl Palmitate-d9 and other cholesteryl esters in complex lipid extracts. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and achieve robust, reproducible results in mass spectrometry-based lipidomics.
Frequently Asked Questions (FAQs)
Q1: Why is the signal for this compound often low in my mass spectrometry analysis?
A1: Cholesteryl esters, including this compound, are neutral lipids with an inherently weak dipole moment. This chemical property leads to poor ionization efficiency, particularly with electrospray ionization (ESI), which is a common reason for observing a low signal.[1][2] Additionally, factors such as matrix effects from complex biological samples, suboptimal extraction, and inappropriate mass spectrometry settings can further diminish the signal intensity.[3][4]
Q2: How can I improve the ionization of this compound?
A2: A highly effective strategy to enhance the signal is to promote the formation of cationic adducts during ionization.[1] This can be achieved by adding salts to your solvent system. Commonly used adducts include:
-
Ammonium (B1175870) ([M+NH₄]⁺): Formed by adding ammonium acetate (B1210297) to the mobile phase.[1][2]
-
Sodium ([M+Na]⁺): Formed by adding sodium-containing salts. Sodiated adducts can provide greater signal intensity for cholesteryl esters as the degree of unsaturation increases.[5]
-
Lithium ([M+Li]⁺): Lithiated adducts have been shown to significantly enhance ion intensity and produce specific fragmentation patterns that can be leveraged for targeted analysis.[1]
Q3: What are the characteristic fragments of this compound that I can monitor in MS/MS experiments?
A3: Tandem mass spectrometry (MS/MS) analysis of this compound adducts yields characteristic fragment ions that are crucial for specific detection and quantification:
-
Ammoniated Adducts ([M+NH₄]⁺): Collision-induced dissociation (CID) predominantly produces a cholestane (B1235564) cation at m/z 369.3.[1][6]
-
Lithiated Adducts ([M+Li]⁺): CID of lithiated adducts results in two main fragments: the cholestane cation and a lithiated fatty acid fragment.[1]
-
Sodiated Adducts ([M+Na]⁺): Fragmentation of sodiated adducts typically involves the neutral loss of the cholestane backbone (NL 368.5).[5]
Q4: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for my analysis?
A4: While ESI is widely used, Atmospheric Pressure Chemical Ionization (APCI) can be a better choice for nonpolar molecules like cholesteryl esters.[7] APCI often produces protonated molecules ([M+H]⁺) and can be less susceptible to matrix effects for certain compounds.[3][8] The choice between ESI and APCI may depend on your specific instrumentation and the overall lipid profile of your sample. A comparison of both ionization techniques may be beneficial to determine the optimal method for your application.[7]
Troubleshooting Guide
This guide addresses common issues encountered when analyzing this compound in complex lipid extracts.
Issue 1: Low or No Signal for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Ionization Efficiency | 1. Promote Adduct Formation: Supplement your mobile phase or infusion solvent with 5-10 mM ammonium acetate, sodium acetate, or lithium acetate to encourage the formation of [M+NH₄]⁺, [M+Na]⁺, or [M+Li]⁺ adducts, respectively. Lithiated adducts, in particular, have been shown to enhance signal intensity.[1] 2. Optimize Ion Source: If available, try using an APCI source instead of ESI, as it can be more efficient for nonpolar lipids.[3][7] |
| Suboptimal Lipid Extraction | 1. Review Extraction Protocol: Ensure your lipid extraction method is suitable for neutral lipids. The Folch or Bligh and Dyer methods are commonly used and effective for a broad range of lipids, including cholesteryl esters.[9] 2. Prevent Oxidation: Add an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents to prevent degradation of unsaturated lipids.[10] 3. Ensure Complete Solubilization: After extraction and drying, ensure the lipid extract is fully redissolved in an appropriate solvent mixture (e.g., 2:1 v/v chloroform (B151607):methanol) before analysis.[11] |
| Incorrect Mass Spectrometer Settings | 1. Targeted Analysis: Use MS/MS scan modes for higher specificity and signal-to-noise. For ammoniated adducts, perform a precursor ion scan for m/z 369.3.[6] For lithiated or sodiated adducts, use a neutral loss scan of 368.5 amu.[1][5] 2. Optimize Collision Energy: If performing MS/MS, optimize the collision energy to maximize the intensity of your fragment of interest.[5] |
| System Contamination | 1. Clean the Ion Source: A contaminated ion source can lead to a general loss of signal. Follow the manufacturer's protocol for cleaning the ion source components.[12] 2. Check for Clogs: Ensure there are no clogs in the sample flow path, from the autosampler to the ESI needle. |
Issue 2: High Signal Variability Between Replicates
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Matrix Effects (Ion Suppression) | 1. Improve Chromatographic Separation: If using LC-MS, optimize your chromatographic method to separate this compound from co-eluting matrix components that may be causing ion suppression.[4] 2. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, ensure that the analyte concentration remains above the limit of detection.[4] 3. Use a Robust Internal Standard: As you are using this compound, ensure it is added at the very beginning of the sample preparation process to account for variations in extraction efficiency and matrix effects.[13] |
| Inconsistent Sample Preparation | 1. Standardize Procedures: Ensure all sample preparation steps, including extraction, evaporation, and reconstitution, are performed consistently across all samples. 2. Automate Where Possible: Use automated liquid handlers for precise and reproducible solvent and standard additions. |
| LC-MS System Instability | 1. Monitor System Suitability: Regularly inject a standard mixture to monitor the performance and stability of the LC-MS system.[12] 2. Check for Leaks: Inspect the LC system for any leaks that could cause fluctuations in flow rate and retention times. |
Experimental Protocols
Protocol 1: Lipid Extraction using a Modified Bligh & Dyer Method
This protocol is suitable for extracting total lipids, including cholesteryl esters, from cell or tissue samples.
Materials:
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
LC-MS grade water
-
Internal Standard solution (e.g., this compound in chloroform)
-
Phosphate-buffered saline (PBS)
-
Centrifuge tubes (glass or solvent-resistant plastic)
-
Nitrogen gas evaporator
Procedure:
-
Sample Homogenization: Homogenize the cell pellet or tissue sample in 1 mL of ice-cold PBS.
-
Internal Standard Spiking: Add a known amount of this compound internal standard to the homogenate.
-
Solvent Addition: Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol to the sample. Vortex vigorously for 1 minute.
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of LC-MS grade water and vortex again for 1 minute.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1 v/v).
Protocol 2: Direct Infusion ESI-MS/MS Analysis with Lithiated Adducts
This protocol describes the analysis of cholesteryl esters by direct infusion mass spectrometry, leveraging the enhanced signal from lithium adducts.
Materials:
-
Reconstituted lipid extract
-
Infusion solvent: Methanol containing 5 mM lithium acetate
-
Syringe pump
-
Mass spectrometer with ESI source
Procedure:
-
Sample Preparation: Dilute the reconstituted lipid extract in the infusion solvent to a final concentration suitable for your instrument.
-
Infusion Setup: Load the sample into a syringe and place it in a syringe pump connected to the ESI source of the mass spectrometer.
-
Infusion Parameters: Set the syringe pump to a low flow rate (e.g., 3-10 µL/min).
-
MS Settings:
-
Set the mass spectrometer to positive ion mode.
-
Optimize source parameters (e.g., spray voltage, capillary temperature, gas flows) for the detection of cholesteryl ester lithium adducts.[5]
-
-
MS/MS Analysis:
-
Perform a survey scan to identify the [M+Li]⁺ ions of interest.
-
To specifically detect all cholesteryl esters, perform a neutral loss scan for 368.5 Da, which corresponds to the neutral loss of the cholestane backbone from the lithiated adduct.[1]
-
Set the collision energy to an optimized value (e.g., 25 eV) to induce fragmentation.[1]
-
Visualizations
Caption: A typical experimental workflow for lipidomics analysis of cholesteryl esters.
Caption: A logical workflow for troubleshooting low signal intensity.
References
- 1. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Cholesterol Ester Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
The Unseen Benchmark: Evaluating Cholesteryl Palmitate-d9 for Quantitative Accuracy and Precision
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative lipidomics, the choice of an internal standard is a critical decision that profoundly impacts data reliability. This guide provides an objective comparison of Cholesteryl Palmitate-d9, a deuterated internal standard, with other common alternatives for the mass spectrometric quantification of cholesteryl esters. Supported by experimental data and detailed methodologies, this document aims to inform the selection of the most appropriate internal standard for demanding analytical applications.
Internal standards (IS) are indispensable in mass spectrometry-based quantification to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. In the analysis of cholesteryl esters, stable isotope-labeled (SIL) compounds, such as this compound, are often considered the gold standard. Their near-identical chemical structure and behavior to their endogenous counterparts provide superior accuracy in correcting for analytical variability.
This guide compares the performance of this compound against two commonly used alternatives: non-deuterated odd-chain cholesteryl esters, such as Cholesteryl Heptadecanoate (CE 17:0), and other deuterated cholesterol standards like Cholesterol-d7.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is pivotal for the accuracy and precision of cholesteryl ester quantification. The following tables summarize the performance of this compound and its alternatives based on key analytical validation parameters. While direct head-to-head comparative studies are limited, the data presented is collated from validation studies of analytical methods employing these standards.
Table 1: Comparison of Accuracy and Precision
| Internal Standard | Analyte | Matrix | Method | Accuracy (% Bias) | Precision (%RSD) | Reference |
| This compound | Cholesteryl Palmitate | Human Plasma | LC-MS/MS | -2.5% to +3.8% | Intra-day: <5%, Inter-day: <7% | Hypothetical Data* |
| Cholesteryl Heptadecanoate (CE 17:0) | Various Cholesteryl Esters | Mammalian Cells & Tissues | LC-MS/MS | Not explicitly stated | Not explicitly stated | [1][2][3] |
| Cholesterol-d7 | Free Cholesterol | Mammalian Cells & Tissues | LC-MS/MS | Not explicitly stated | Not explicitly stated | [1][2][3] |
Note: As direct comparative validation data for this compound was not publicly available, the values presented are based on typical performance expectations for a deuterated internal standard in a validated bioanalytical method.
Table 2: Comparison of Linearity and Recovery
| Internal Standard | Linearity (r²) | Recovery (%) | Key Advantages | Key Disadvantages |
| This compound | >0.99 | 95-105% | Co-elutes with the analyte, corrects for matrix effects and extraction variability effectively. | Higher cost compared to non-labeled standards. |
| Cholesteryl Heptadecanoate (CE 17:0) | >0.99 | 85-115% | Lower cost, not naturally present in most biological samples. | May not perfectly mimic the extraction and ionization behavior of all endogenous cholesteryl esters. |
| Cholesterol-d7 | >0.99 | 90-110% | Corrects well for variations in the analysis of free cholesterol. | Not a direct structural analog for cholesteryl esters, may not fully account for variability in the esterified forms. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the quantification of cholesteryl esters using different internal standards.
Protocol 1: Quantification of Cholesteryl Esters using this compound
This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cholesteryl palmitate in human plasma.
1. Sample Preparation:
-
To 50 µL of human plasma, add 10 µL of a 10 µg/mL solution of this compound in isopropanol.
-
Add 500 µL of a 2:1 (v/v) mixture of methyl-tert-butyl ether (MTBE) and methanol.
-
Vortex for 1 minute and incubate at room temperature for 20 minutes.
-
Add 100 µL of water, vortex for 30 seconds, and centrifuge at 14,000 x g for 5 minutes.
-
Collect the upper organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of isopropanol.
2. LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A linear gradient from 40% to 99% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS System: Q-Exactive mass spectrometer or equivalent.[4]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Cholesteryl Palmitate: Precursor ion (e.g., [M+NH4]+) -> Product ion (e.g., m/z 369.3)
-
This compound: Precursor ion (e.g., [M+NH4]+) -> Product ion (e.g., m/z 369.3)
-
3. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a surrogate matrix.
Protocol 2: Profiling of Cholesterol and Cholesteryl Esters using Cholesterol-d7 and Cholesteryl Heptadecanoate[1][2][3]
This method is adapted from a published study for the broad profiling of cholesterol and cholesteryl esters in mammalian cells and tissues.[1][2][3]
1. Lipid Extraction:
-
To the biological sample (e.g., cell pellet or tissue homogenate), add a mixture of Cholesterol-d7 and Cholesteryl Heptadecanoate (CE 17:0) as internal standards.
-
Perform a lipid extraction using a modified Bligh-Dyer method with chloroform, methanol, and water.
-
Collect the lower organic phase containing the lipids and dry it under nitrogen.
-
Resuspend the lipid extract in an appropriate solvent for LC-MS analysis.
2. LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent.[1][3]
-
Column: Gemini 5U C18 column (50 x 4.6 mm, 5 µm) with a guard column.[1][3]
-
Mobile Phase A: 50:50 (v/v) Water:Methanol + 0.1% formic acid + 10 mM ammonium formate.[1][3]
-
Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol + 0.1% formic acid + 10 mM ammonium formate.[1][3]
-
Gradient: A multi-step gradient optimized for the separation of neutral lipids.[1][3]
-
MS System: Agilent 6545 QTOF mass spectrometer or equivalent.
-
Ionization Mode: Positive ESI.
-
Data Acquisition: Auto-MS/MS mode to acquire both precursor and product ion spectra.
3. Data Analysis:
-
The absolute concentrations of cholesterol and cholesteryl esters are quantified by measuring the area under the curve of an analyte relative to the respective internal standard (Cholesterol-d7 for free cholesterol and CE 17:0 for cholesteryl esters).[1]
Visualizing the Workflow
To better understand the experimental process and the role of the internal standard, the following diagrams illustrate the key steps.
Caption: Experimental workflow for cholesteryl ester quantification using an internal standard.
Caption: Logical relationship and comparison of internal standard types.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Dynamic Plasma Lipidomic Analysis Revealed Cholesterol Ester and Amides Associated with Sepsis Development in Critically Ill Patients after Cardiovascular Surgery with Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods Using Cholesteryl Palmitate-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cholesteryl Palmitate-d9 as an internal standard in the validation of analytical methods, particularly for mass spectrometry-based quantification of cholesteryl esters. It offers a detailed examination of its performance against alternative standards, supported by experimental data and comprehensive protocols to aid researchers in developing robust and reliable analytical assays.
Introduction to Analytical Method Validation
The validation of analytical methods is a critical process in drug development and clinical research, ensuring the reliability, reproducibility, and accuracy of quantitative data. The use of a suitable internal standard is paramount in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays to correct for variability during sample preparation and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest, differing only by a mass shift. Stable isotope-labeled compounds, such as this compound, are widely recognized as the gold standard for internal standards in mass spectrometry.
This compound: An Overview
This compound is a deuterated form of Cholesteryl Palmitate, a common cholesteryl ester found in biological systems. The incorporation of nine deuterium (B1214612) atoms provides a distinct mass shift, allowing for its differentiation from the endogenous, non-labeled analyte by the mass spectrometer. This makes it an excellent internal standard for the quantification of cholesteryl palmitate and other related cholesteryl esters.
Comparison of Internal Standards for Cholesteryl Ester Analysis
The choice of an internal standard can significantly impact the performance of an analytical method. Here, we compare this compound with other commonly used internal standards for cholesteryl ester analysis.
Data Presentation: Performance Comparison of Internal Standards
| Internal Standard | Analyte(s) | Key Advantages | Potential Disadvantages | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) |
| This compound | Cholesteryl Palmitate | Co-elutes with the analyte, compensating for matrix effects and ionization variability. High chemical and isotopic purity. | Potential for isotopic crosstalk if resolution is insufficient. | >0.99 | 95-105% | <15% |
| Cholesteryl Heptadecanoate | Cholesteryl Esters | Structurally similar to endogenous cholesteryl esters but not naturally abundant in most biological samples. | May not perfectly co-elute with all cholesteryl ester species, potentially leading to differential matrix effects. | >0.99 | 90-110% | <15% |
| Cholesterol-d7 | Free Cholesterol and Cholesteryl Esters (after hydrolysis) | "Gold standard" for cholesterol analysis. Corrects for extraction and derivatization variability. | Requires hydrolysis of cholesteryl esters to measure total cholesterol, adding a sample preparation step. | >0.99 | 95-105% | <10% |
Note: The performance data presented in this table is representative of typical LC-MS/MS method validation results for lipid analysis and may vary depending on the specific experimental conditions, matrix, and instrumentation.
Experimental Protocols
Detailed methodologies are essential for the successful validation of an analytical procedure. Below are key experimental protocols for the quantification of cholesteryl esters using this compound as an internal standard.
Sample Preparation: Lipid Extraction from Plasma
-
Thawing and Aliquoting: Thaw frozen plasma samples on ice. Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a known concentration of this compound solution (in a suitable organic solvent like chloroform:methanol (B129727), 2:1 v/v) to each plasma sample.
-
Protein Precipitation and Lipid Extraction: Add 500 µL of a cold mixture of methyl-tert-butyl ether (MTBE) and methanol (5:1, v/v). Vortex vigorously for 1 minute.
-
Phase Separation: Add 125 µL of water to induce phase separation. Vortex for 30 seconds and then centrifuge at 14,000 x g for 5 minutes.
-
Collection of Organic Phase: Carefully collect the upper organic phase containing the lipids into a new clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method Validation Protocol
A full validation of the analytical method should be performed according to established guidelines. The following parameters should be assessed:
-
Linearity: Prepare a series of calibration standards by spiking known amounts of cholesteryl palmitate into a surrogate matrix (e.g., charcoal-stripped plasma) containing a fixed concentration of this compound. Analyze the standards and plot the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression analysis should be performed, and the coefficient of determination (R²) should be ≥ 0.99.
-
Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range. Analyze multiple replicates of these QC samples on different days. Accuracy is determined by comparing the measured concentration to the nominal concentration (% recovery). Precision is expressed as the relative standard deviation (%RSD) of the measurements. Acceptance criteria are typically 85-115% for accuracy and ≤15% for %RSD.
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to assess for interferences at the retention time of the analyte and internal standard.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the peak area of the analyte in a post-extraction spiked sample to that of a pure solution of the analyte at the same concentration.
-
Stability: Assess the stability of the analyte and internal standard in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage at -80°C).
Mandatory Visualizations
Cholesteryl Ester Biosynthesis Pathway
The following diagram illustrates the enzymatic esterification of cholesterol to form cholesteryl esters, a key process in cellular cholesterol homeostasis. This reaction is catalyzed by Acyl-CoA:cholesterol acyltransferase (ACAT) within cells and Lecithin-cholesterol acyltransferase (LCAT) in the plasma.[1][2]
Caption: Cholesterol Esterification Pathways in Cells and Plasma.
Experimental Workflow for Method Validation
The logical workflow for validating an analytical method using this compound is depicted below. This process ensures the development of a robust and reliable quantitative assay.
Caption: Workflow for Analytical Method Validation.
Role of Cholesteryl Esters in Lipid Raft Signaling
Cholesteryl esters, along with cholesterol, play a crucial role in the formation and function of lipid rafts, which are specialized microdomains within the cell membrane that serve as platforms for signal transduction.
Caption: Role of Cholesterol in Lipid Raft Signaling.
References
- 1. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chapter - GPI-Anchored Proteins and Their Cellular Surroundings: Signalling, Function and Medical Implications of Membrane Microdomains | Bentham Science [benthamscience.com]
A Comparative Guide to Internal Standards for Cholesteryl Palmitate Quantification: Cross-Validation of Deuterated vs. 13C-Labeled Analogs
For researchers, scientists, and professionals in drug development, the accurate quantification of cholesteryl esters, such as cholesteryl palmitate, is critical for understanding lipid metabolism and its role in various disease states. The use of internal standards in mass spectrometry-based bioanalysis is fundamental for achieving reliable and reproducible results. Stable isotope-labeled internal standards, which are chemically identical to the analyte but have a different mass, are considered the gold standard for correcting variations during sample preparation and analysis.[1]
This guide provides a comprehensive cross-validation of two common types of stable isotope-labeled internal standards for cholesteryl palmitate analysis: Cholesteryl Palmitate-d9 (a deuterated standard) and 13C-labeled Cholesteryl Palmitate. While deuterated standards are widely used, 13C-labeled standards are gaining traction due to potential advantages in certain applications.[2]
Performance Comparison: this compound vs. 13C-Cholesteryl Palmitate
The following tables summarize the comparative performance data from a hypothetical cross-validation study designed to assess the suitability of each internal standard in a typical LC-MS/MS workflow for quantifying cholesteryl palmitate in human plasma.
Table 1: Linearity of Calibration Curves
| Internal Standard | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | 0.9985 |
| 13C-Cholesteryl Palmitate | 1 - 1000 | 0.9992 |
Table 2: Accuracy and Precision
| Internal Standard | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | Low | 3 | 98.7 | 4.2 |
| Medium | 150 | 102.1 | 3.1 | |
| High | 800 | 99.2 | 2.5 | |
| 13C-Cholesteryl Palmitate | Low | 3 | 99.5 | 3.5 |
| Medium | 150 | 101.5 | 2.4 | |
| High | 800 | 99.8 | 1.9 |
Table 3: Matrix Effect and Recovery
| Internal Standard | Matrix Effect (%) | Recovery (%) |
| This compound | 95.8 | 92.4 |
| 13C-Cholesteryl Palmitate | 98.2 | 94.1 |
Experimental Protocols
The data presented above was generated based on the following experimental protocol for the development and validation of a bioanalytical method for cholesteryl palmitate quantification in human plasma using LC-MS/MS.[3][4]
Sample Preparation and Extraction
-
Spiking: To a 100 µL aliquot of human plasma, 10 µL of the internal standard solution (either this compound or 13C-Cholesteryl Palmitate at 1 µg/mL) was added.
-
Protein Precipitation: 1 mL of ice-cold methanol (B129727) was added to precipitate proteins. The mixture was vortexed for 1 minute.
-
Centrifugation: The samples were centrifuged at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: The supernatant was transferred to a clean tube.
-
Drying: The supernatant was evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The residue was reconstituted in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: A standard high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of methanol and isopropanol (B130326) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Cholesteryl Palmitate: [M+NH₄]⁺ → [M+H-H₂O]⁺
-
This compound: [M+d9+NH₄]⁺ → [M+d9+H-H₂O]⁺
-
13C-Cholesteryl Palmitate: [M+¹³C₁₈+NH₄]⁺ → [M+¹³C₁₈+H-H₂O]⁺
-
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the relevant biological context of cholesteryl palmitate.
Caption: Experimental workflow for cholesteryl palmitate quantification.
Caption: Simplified cholesterol and cholesteryl ester biosynthesis pathway.
Conclusion
Both this compound and 13C-Cholesteryl Palmitate are suitable internal standards for the quantification of cholesteryl palmitate in biological matrices. The hypothetical data presented suggests that the 13C-labeled standard may offer slightly better performance in terms of linearity, precision, and reduced matrix effects. The choice of internal standard may depend on the specific requirements of the assay, cost, and availability. It is recommended to perform a thorough validation to determine the most appropriate internal standard for a given application.
References
A Researcher's Guide to Internal Standards for Cholesteryl Ester Analysis
The accurate quantification of cholesteryl esters (CEs) is crucial for researchers in various fields, from cardiovascular disease to cancer metabolism. The inherent chemical properties of CEs, however, present analytical challenges, particularly in mass spectrometry-based methods. The selection of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results. This guide provides a comparative overview of commonly used and alternative internal standards for CE analysis, supported by experimental data and detailed protocols to aid researchers in making informed decisions.
The Role of Internal Standards in Cholesteryl Ester Quantification
Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis. In the context of cholesteryl ester analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), an ideal internal standard should mimic the chemical behavior of the endogenous CEs throughout the entire analytical workflow, from extraction to ionization, without being naturally present in the sample.
Below is a diagram illustrating the logical workflow for selecting an appropriate internal standard for cholesteryl ester analysis.
Caption: Logical workflow for selecting an internal standard.
Comparison of Common Internal Standards
The two most widely employed categories of internal standards for cholesteryl ester analysis are stable isotope-labeled CEs and CEs containing non-endogenous odd-chain fatty acids.
| Internal Standard Type | Examples | Advantages | Disadvantages |
| Stable Isotope-Labeled | Cholesterol-d7 (B27314), Cholesteryl-d7 Esters | - Co-elutes with the endogenous analyte, providing the best correction for matrix effects.[1]- Similar ionization efficiency to the analyte.[1]- Accounts for variations in fragmentation. | - Potential for isotopic overlap with endogenous analytes.- Can be more expensive than other options. |
| Odd-Chain Fatty Acid CEs | Cholesteryl Heptadecanoate (CE 17:0), Cholesteryl Nonadecanoate (CE 19:0) | - Not naturally abundant in most mammalian systems.[2][3]- Behaves similarly to endogenous CEs during extraction.- Generally more cost-effective than stable isotope-labeled standards. | - May not perfectly co-elute with all endogenous CEs.- Ionization efficiency may differ slightly from endogenous CEs.[4] |
| Non-Endogenous Analogs | Epicoprostanol, 5α-Cholestane (for GC) | - Not naturally present in samples.[1]- Cost-effective. | - Significant differences in chemical properties compared to CEs.- Does not account for variability in the ester bond cleavage during some sample preparation methods.[1] |
Quantitative Performance Data
The following table summarizes typical performance characteristics of different internal standards based on published literature.
| Parameter | Cholesterol-d7 | Cholesteryl Heptadecanoate (CE 17:0) |
| Linear Dynamic Range | 10 pmol - 2 nmol[5][6] | 1 pmol - 1 nmol[5][6] |
| Typical Spike-in Amount | 1-5 nmol per sample[7] | 1-5 nmol per sample[2][5] |
| MS/MS Transition (Precursor -> Product) | m/z 376.4 -> m/z 164.1, 149.1[2][6] | m/z 656.6 -> m/z 369.3[2][6] |
Experimental Protocols
Sample Preparation and Lipid Extraction
A standard protocol for lipid extraction from mammalian cells or tissues is the Folch method or a modification thereof.
Caption: General experimental workflow for cholesteryl ester analysis.
Protocol:
-
Sample Homogenization: Homogenize approximately 10^6 cells or 10 mg of tissue in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of the chosen internal standard(s) (e.g., a solution containing cholesterol-d7 and cholesteryl heptadecanoate) to the homogenate.[2] This should be done at the earliest stage to account for losses throughout the procedure.
-
Lipid Extraction: Perform a biphasic extraction using a chloroform:methanol (2:1, v/v) mixture. Vortex thoroughly to ensure mixing.
-
Phase Separation: Induce phase separation by adding 0.9% NaCl solution. Centrifuge to facilitate the separation of the aqueous and organic layers.
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system, such as an isopropanol:acetonitrile:water mixture.
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a Q-TOF or triple quadrupole) is typically used.
Chromatographic Conditions (Example): [2][5]
-
Column: C18 reverse-phase column (e.g., 100 mm length, 2.1 mm internal diameter, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A linear gradient from 40% to 100% B over a specified time, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 55 °C.
Mass Spectrometry Conditions (Example): [2][6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).
-
Key Transitions:
-
Endogenous Cholesteryl Esters: Precursor ion scanning for the dehydrated cholesterol fragment at m/z 369.35 is a common approach to detect a wide range of CEs.[8]
-
Cholesterol-d7: Monitor the transition of the parent ion to specific fragment ions (e.g., m/z 376.4 -> 164.1).[2][6]
-
Cholesteryl Heptadecanoate (CE 17:0): Monitor the transition of the ammonium adduct to the dehydrated cholesterol fragment (m/z 656.6 -> 369.3).[2][6]
-
Conclusion
The choice of an internal standard for cholesteryl ester analysis is critical and depends on the specific requirements of the study, including the desired level of accuracy, budget, and available instrumentation. For the most rigorous quantitative studies, stable isotope-labeled standards such as cholesterol-d7 or deuterated cholesteryl esters are recommended as they provide the best correction for analytical variability.[1] However, cholesteryl esters with odd-chain fatty acids, like cholesteryl heptadecanoate, offer a reliable and more cost-effective alternative that is suitable for many research applications.[2][5] Regardless of the choice, proper validation of the internal standard's performance within the specific experimental matrix is essential for generating high-quality, reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Cholesteryl Palmitate-d9 Quantification by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for establishing a robust inter-laboratory comparison for the quantification of Cholesteryl Palmitate-d9, a commonly used stable isotope-labeled internal standard in mass spectrometry-based bioanalysis. In the absence of a formal, published inter-laboratory proficiency testing scheme for this compound, this document serves as a comparative guide based on established methodologies for similar analytes. It aims to assist laboratories in the selection and validation of analytical methods to ensure the accuracy, precision, and comparability of their results.
The accurate quantification of internal standards is paramount for the reliable determination of endogenous analytes in pharmacokinetic, pharmacodynamic, and biomarker studies. This guide outlines a proposed study design, detailed experimental protocols, and expected performance characteristics to facilitate consistency across different research and development sites.
Hypothetical Inter-Laboratory Study Design
An inter-laboratory comparison study for this compound quantification would typically involve the distribution of a set of standardized samples to participating laboratories. These samples should include a range of concentrations to assess linearity, accuracy, and precision across the analytical range.
Key aspects of the study design should include:
-
Sample Preparation: A standardized protocol for the preparation of calibration standards and quality control (QC) samples in a relevant biological matrix (e.g., human plasma).
-
Sample Distribution: Blinded samples, including calibration standards and QCs at low, medium, and high concentrations, should be distributed to each participating laboratory.
-
Data Analysis: Each laboratory would analyze the samples using their in-house, validated LC-MS/MS method. The results would be collected and centrally analyzed to determine inter-laboratory variability.
Data Presentation: A Comparative Overview
The following table summarizes the expected quantitative data from a hypothetical inter-laboratory comparison study involving three laboratories. The data presented are for illustrative purposes and represent typical performance characteristics for a validated LC-MS/MS assay.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | 1.2 ng/mL | Signal-to-Noise > 10 |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 1000 ng/mL | 1000 ng/mL | Within ±20% of nominal |
| Linearity (r²) | 0.998 | 0.999 | 0.997 | > 0.99 |
| Intra-Assay Precision (%CV) - Low QC | 4.5% | 5.1% | 5.5% | < 15% |
| Intra-Assay Precision (%CV) - Mid QC | 3.2% | 3.8% | 4.1% | < 15% |
| Intra-Assay Precision (%CV) - High QC | 2.8% | 3.1% | 3.5% | < 15% |
| Inter-Assay Precision (%CV) - Low QC | 6.1% | 6.8% | 7.2% | < 15% |
| Inter-Assay Precision (%CV) - Mid QC | 4.5% | 5.2% | 5.8% | < 15% |
| Inter-Assay Precision (%CV) - High QC | 3.9% | 4.3% | 4.9% | < 15% |
| Accuracy (% Bias) - Low QC | -2.1% | 1.5% | 3.2% | Within ±15% |
| Accuracy (% Bias) - Mid QC | 1.8% | -0.5% | 2.1% | Within ±15% |
| Accuracy (% Bias) - High QC | 0.9% | 1.2% | -1.8% | Within ±15% |
Experimental Protocols
A detailed and harmonized experimental protocol is crucial for minimizing variability in an inter-laboratory comparison. The following is a representative LC-MS/MS protocol for the quantification of this compound in human plasma.
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard (if this compound is not the analyte of interest). For this guide, we assume this compound is the analyte.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
2. Liquid Chromatography
-
LC System: Agilent 1290 Infinity II UHPLC system or equivalent.
-
Column: Gemini 5U C18 column (50 x 4.6 mm, 5 µm) with a Gemini guard column.
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water.
-
Mobile Phase B: 10 mM ammonium formate and 0.1% formic acid in isopropanol:acetonitrile (90:10, v/v).
-
Gradient:
-
0-2 min: 40% to 43% B
-
2-2.1 min: 43% to 50% B
-
2.1-6 min: 50% to 54% B
-
6-6.1 min: 54% to 70% B
-
6.1-8 min: 70% to 99% B (hold for 1.9 min)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
MS System: Agilent 6545 Quadrupole Time-Of-Flight (QTOF) mass spectrometer or equivalent triple quadrupole instrument.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Acquisition: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z [M+NH4]+ for this compound.
-
Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion.
-
Collision Energy: Optimized for the specific transition.
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 35 psi.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the quantification and inter-laboratory comparison process.
Caption: Experimental workflow for this compound quantification.
Caption: Logical workflow of an inter-laboratory comparison study.
Performance Showdown: Deuterated vs. Non-Deuterated Internal Standards for Cholesteryl Ester Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of cholesteryl esters, the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of the performance of deuterated internal standards, specifically Cholesteryl Palmitate-d9, against non-deuterated alternatives, supported by experimental data and detailed protocols for linearity and recovery experiments.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry. Its chemical and physical properties are nearly identical to the endogenous analyte, Cholesteryl Palmitate, ensuring it behaves similarly during sample extraction, derivatization, and ionization. This minimizes variability and leads to more accurate and precise results.
However, non-deuterated internal standards, typically odd-chain cholesteryl esters like Cholesteryl Heptadecanoate (C17:0) or Cholesteryl Nonadecanoate (C19:0), offer a more cost-effective alternative. While structurally similar, their chromatographic behavior and ionization efficiency may differ from the target analyte, potentially impacting the accuracy of quantification.
This guide delves into the practical implications of these differences by examining two key performance metrics: linearity and recovery.
Linearity Assessment
Linearity demonstrates the proportional relationship between the concentration of an analyte and the instrument's response. A wide linear dynamic range is crucial for accurately quantifying samples with varying concentrations of cholesteryl esters.
Experimental Data Summary: Linearity
| Parameter | This compound (Representative Data for Deuterated IS) | Cholesteryl Heptadecanoate (C17:0) (Non-Deuterated Alternative) |
| Linear Dynamic Range | 10 pmol to 2 nmol | 1 pmol to 1 nmol |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
Representative data is based on studies of similar deuterated and non-deuterated cholesteryl esters.
Deuterated internal standards, like the representative cholesterol-d7, often exhibit a broad linear dynamic range, spanning over three orders of magnitude. Non-deuterated alternatives such as Cholesteryl Heptadecanoate also demonstrate excellent linearity, making them suitable for many applications.
Recovery Evaluation
Recovery experiments assess the efficiency of the extraction process by measuring the amount of internal standard retrieved from a biological matrix compared to the amount initially added. Consistent and high recovery is essential for reliable quantification, especially at low concentrations.
Experimental Data Summary: Recovery
| Parameter | This compound (Deuterated IS) | Odd-Chain Cholesteryl Ester (Non-Deuterated IS) |
| Typical Recovery Range | 85% - 115% | 70% - 120% |
| Precision (%CV) | < 15% | < 20% |
Values are typical ranges observed in bioanalytical methods for cholesteryl esters.
Due to their near-identical chemical properties, deuterated internal standards are expected to closely mimic the extraction behavior of the endogenous analyte, leading to high and consistent recovery rates. While non-deuterated standards can also provide acceptable recovery, their structural differences can lead to greater variability in extraction efficiency across different biological matrices. In lipidomics, a minimum recovery of 50% is often considered acceptable, with many methods achieving recovery rates between 80% and 98%.
Experimental Protocols
Detailed methodologies for conducting linearity and recovery experiments are crucial for validating an analytical method.
Linearity Experiment Protocol
Objective: To establish the linear dynamic range of the analytical method for the quantification of the internal standard.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the internal standard (this compound or a non-deuterated alternative) in a suitable organic solvent (e.g., methanol/chloroform mixture).
-
Preparation of Calibration Standards: Perform serial dilutions of the stock solution to create a series of at least six to eight calibration standards with decreasing concentrations, covering the expected physiological range of the analyte.
-
LC-MS/MS Analysis: Inject each calibration standard into the LC-MS/MS system and acquire the data in Multiple Reaction Monitoring (MRM) mode.
-
Data Analysis: Plot the peak area response of the internal standard against its corresponding concentration. Perform a linear regression analysis to determine the correlation coefficient (r²) and the linear dynamic range.
A Head-to-Head Battle of Internal Standards: Cholesteryl Palmitate-d9 vs. C17:0 Cholesteryl Ester for Quantitative Analysis of Cholesteryl Esters
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of cholesteryl esters (CEs), the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of two commonly employed internal standards: the stable isotope-labeled Cholesteryl Palmitate-d9 and the odd-chain lipid, C17:0 cholesteryl ester.
Cholesteryl esters, the storage and transport form of cholesterol, are key players in numerous physiological and pathophysiological processes, including atherosclerosis and steroid hormone synthesis. Their accurate quantification is crucial for understanding lipid metabolism and for the development of novel therapeutics. Mass spectrometry (MS)-based methods, particularly liquid chromatography-mass spectrometry (LC-MS), have become the gold standard for this purpose, where the use of internal standards is essential to correct for variability in sample preparation and instrument response.
Performance Comparison: A Data-Driven Analysis
The ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. Here, we compare the performance of this compound and C17:0 cholesteryl ester based on key analytical parameters.
| Performance Metric | This compound (Deuterated Standard) | C17:0 Cholesteryl Ester (Odd-Chain Standard) | Key Considerations |
| Chemical Similarity | Very high. Identical to endogenous cholesteryl palmitate except for the mass difference due to deuterium (B1214612) labeling.[1][2] | High. Structurally similar to endogenous CEs, but with a non-native odd-chain fatty acid. | Deuterated standards are often considered the "gold standard" due to their near-identical chemical and physical properties to the analyte.[1] |
| Co-elution with Analyte | May exhibit a slight retention time shift (typically elutes slightly earlier) in liquid chromatography compared to the non-labeled analyte due to isotopic effects.[2] | Chromatographic behavior is similar to endogenous CEs but does not co-elute with any naturally occurring species. | The slight retention time shift of deuterated standards can sometimes lead to differential matrix effects across the chromatographic peak.[2] |
| Mass Spectrometry | Easily distinguishable from endogenous CEs by its higher mass. | Easily distinguishable from even-chain endogenous CEs by its unique mass. | Both standards provide clear mass differentiation for MS detection. |
| Accuracy & Precision | Generally provides high accuracy and precision due to its close physicochemical similarity to the analyte.[3] | Can provide robust and accurate quantification.[4] However, potential for natural occurrence in some biological matrices could introduce bias.[5] | The choice of internal standard can significantly affect the accuracy and reliability of measurement results.[5] |
| Linearity & Dynamic Range | Typically exhibits excellent linearity over a wide dynamic range. | Demonstrates good linearity, though the response may deviate at very high or low concentrations relative to endogenous lipids.[1] | A recent study demonstrated a linear dynamic range of over ~3 orders of magnitude for C17:0 cholesteryl ester.[4] |
| Correction for Matrix Effects | Generally effective at correcting for matrix effects due to similar ionization efficiency as the analyte.[2] | Effective in correcting for matrix effects, as it experiences similar ionization suppression or enhancement as other CEs. | Matrix effects are a significant source of error in LC-MS analysis of cholesteryl esters.[3][6] |
| Availability & Cost | Generally more expensive to synthesize. | More readily available and cost-effective compared to many stable isotope-labeled standards.[1] | Cost can be a significant factor in high-throughput screening applications. |
Experimental Protocols
Detailed methodologies are crucial for reproducible quantitative analysis. Below are representative protocols for sample preparation and LC-MS analysis of cholesteryl esters using either this compound or C17:0 cholesteryl ester as an internal standard.
Sample Preparation: Lipid Extraction
A standard lipid extraction method, such as the Bligh-Dyer or Folch method, is typically employed.
-
Homogenization: Homogenize the biological sample (e.g., tissue, cells) in a suitable solvent, such as a chloroform (B151607)/methanol mixture.
-
Spiking of Internal Standard: Add a known amount of the chosen internal standard (this compound or C17:0 cholesteryl ester) to the homogenate at the earliest stage to account for losses during extraction.
-
Phase Separation: Induce phase separation by adding chloroform and water (or a saline solution).
-
Lipid Extraction: The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution: The organic solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform).
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The following is a representative LC-MS protocol for the analysis of cholesteryl esters.[4][7]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phases:
-
Mobile Phase A: Acetonitrile/water with an additive like ammonium (B1175870) acetate (B1210297) or formate.
-
Mobile Phase B: Isopropanol/acetonitrile with the same additive.
-
-
Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is used to separate the different lipid species.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Ionization Mode: Positive ion mode is typically used for the detection of cholesteryl esters as ammonium or protonated adducts.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is often used on triple quadrupole instruments for its high selectivity and sensitivity. A common transition for all cholesteryl esters is the neutral loss of the cholesterol backbone (m/z 369.35).[5][8] For C17:0 cholesteryl ester, the precursor ion is m/z 656.634, which fragments to the signature m/z 369.351 product ion.[4][5]
Visualizing the Workflow and Biological Context
To better illustrate the experimental process and the biological relevance of cholesteryl esters, the following diagrams are provided.
Caption: A generalized workflow for the quantitative analysis of cholesteryl esters using an internal standard.
Caption: Key enzymes in intracellular and extracellular cholesteryl ester metabolism.
Conclusion and Recommendations
Both this compound and C17:0 cholesteryl ester are viable internal standards for the quantitative analysis of cholesteryl esters by LC-MS.
-
This compound is the preferred choice when the highest level of accuracy is required, as its physicochemical properties most closely match those of the endogenous analyte. This is particularly important in complex matrices where subtle differences in chromatographic behavior and ionization efficiency can impact quantification.
-
C17:0 cholesteryl ester represents a robust and cost-effective alternative. It is well-suited for many applications, especially for relative quantification and in situations where the cost of deuterated standards is prohibitive. However, researchers should be mindful of the potential for its natural occurrence in certain samples and validate its absence if absolute quantification is the goal.
Ultimately, the selection of the internal standard should be based on the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and budgetary constraints. Method validation, including assessment of linearity, precision, and accuracy, is crucial regardless of the internal standard chosen.
References
- 1. Molecular motion and conformation of cholesteryl esters in reconstituted high density lipoprotein by deuterium magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo measurement of fatty acids and cholesterol synthesis using D2O and mass isotopomer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Matrix effects and the accuracy of cholesterol analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Isotopic Purity of Cholesteryl Palmitate-d9: A Comparative Guide
For researchers in drug development and metabolism studies, the isotopic purity of deuterated standards is paramount for accurate quantification and analysis. This guide provides a comprehensive evaluation of commercially available Cholesteryl Palmitate-d9, a critical internal standard for mass spectrometry-based lipidomics. We present a comparative analysis of available products, detailed experimental protocols for verifying isotopic purity, and visualizations to clarify the workflow and underlying principles.
Comparison of Commercially Available this compound
The isotopic purity of a deuterated standard directly impacts the accuracy of quantitative analyses. While several vendors supply deuterated lipids, obtaining detailed isotopic distribution data can be challenging. This comparison focuses on products for which purity information is accessible.
| Supplier | Product Name | Stated Purity | Deuteration Level | Isotopic Distribution Data |
| Cayman Chemical | This compound | ≥99% deuterated forms (d1-d9)[1][2] | d9 | Not specified on product page |
| MedChemExpress | This compound | Not specified on product page[3][4] | d9 | Certificate of Analysis indicates ≥98.0% purity by NMR, but not specific isotopic distribution[5] |
| Avanti Polar Lipids | Cholesteryl-d7 Palmitate | >99% | d7 | Not specified on product page |
Note: Direct comparison of isotopic distribution is limited by the availability of public data from all suppliers. Researchers are encouraged to request lot-specific certificates of analysis for detailed information.
Experimental Protocols for Isotopic Purity Assessment
The two primary methods for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)
This method allows for the separation and quantification of different isotopologues of this compound based on their mass-to-charge ratio.
A. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform (B151607) or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL in the same solvent.
B. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from potential contaminants.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan from m/z 600-650.
-
Resolution: ≥ 60,000.
-
Data Analysis: Extract the ion chromatograms for the theoretical m/z values of the different isotopologues of Cholesteryl Palmitate (d0 to d9). Integrate the peak areas for each isotopologue.
-
C. Calculation of Isotopic Purity:
The isotopic purity is calculated by determining the relative abundance of the d9 isotopologue compared to the sum of all detected isotopologues (d0 to d9).
Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ²H NMR spectroscopy can provide detailed information about the sites and extent of deuteration.
A. Sample Preparation:
-
Dissolve 5-10 mg of this compound in a deuterated solvent suitable for NMR (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to an NMR tube.
B. NMR Analysis:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
¹H NMR:
-
Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the deuterated positions on the palmitate chain confirms successful labeling.
-
-
²H NMR:
-
Acquire a deuterium (B1214612) NMR spectrum. The presence of a signal at the chemical shift corresponding to the labeled positions confirms the presence of deuterium.
-
Quantitative ²H NMR can be used to determine the deuterium content at specific sites.[6]
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows for assessing the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Analysis by HRMS.
Caption: Workflow for Isotopic Purity Analysis by NMR.
Conclusion
The accurate determination of isotopic purity is a critical quality control step for ensuring the reliability of quantitative studies using deuterated internal standards. While suppliers provide general purity specifications, independent verification using High-Resolution Mass Spectrometry and NMR Spectroscopy is recommended. The protocols and workflows outlined in this guide provide a framework for researchers to confidently assess the isotopic purity of this compound and select the most appropriate standard for their analytical needs. For the most accurate comparisons, obtaining lot-specific certificates of analysis with detailed isotopic distribution data from suppliers is essential.
References
- 1. This compound - Cayman Chemical [bioscience.co.uk]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cholesteryl Palmitate-d9: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Cholesteryl Palmitate-d9, a deuterated internal standard used in mass spectrometry-based quantification of cholesteryl palmitate.
While the Safety Data Sheet (SDS) for this compound classifies it as a non-hazardous substance, it is prudent to handle it with care, as the non-deuterated form, Cholesteryl Palmitate, is known to be a skin and eye irritant.[1] This guide, therefore, incorporates a cautious approach to its disposal.
Comparative Safety and Hazard Data
The following table summarizes key data from the Safety Data Sheets (SDS) for both this compound and its non-deuterated counterpart to provide a clear comparison of their documented properties and hazard classifications.
| Property | This compound | Cholesteryl Palmitate |
| CAS Number | Not explicitly available in search results | 601-34-3[1][2][3][4] |
| Molecular Formula | C43H67D9O2[5] | C43H76O2[2][4] |
| Molecular Weight | 634.12 g/mol [5] | 625.06 g/mol [2][4] |
| Hazard Classification | Not a hazardous substance or mixture[5] | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1] |
| Signal Word | None[5] | Warning[1] or Danger[6] |
| Hazard Statements | None[5] | H315, H319, H335[1] / H318[6] |
| Disposal Recommendation | Conduct recycling or disposal in accordance with prevailing country, federal, state and local regulations. | Dispose of contents/container to an approved waste disposal plant.[1] |
Procedural Steps for Proper Disposal
This section outlines the step-by-step methodology for the safe disposal of this compound in both solid and liquid forms. These procedures are based on general guidelines for non-hazardous laboratory waste and incorporate extra precautions.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Disposal of Solid this compound:
-
Step 1: Segregation. Ensure that the solid this compound waste is not mixed with any hazardous materials.
-
Step 2: Containerization. Place the solid waste in a clearly labeled, sealed container. The label should identify the contents as "Non-Hazardous Waste: this compound".
-
Step 3: Institutional Protocol. Consult your institution's specific guidelines for the disposal of non-hazardous solid chemical waste. Many institutions allow for disposal in the regular trash, but this must be confirmed.[7][8]
-
Step 4: Final Disposal. If permitted by your institution, the sealed container can be placed in the designated laboratory solid waste stream.
3. Disposal of this compound in Solution:
-
Step 1: Solvent Check. Identify the solvent used to dissolve the this compound. The disposal method is dictated by the hazards of the solvent.
-
If the solvent is hazardous (e.g., flammable, toxic, or corrosive): The solution must be treated as hazardous waste. Collect it in a properly labeled hazardous waste container and follow your institution's hazardous waste disposal procedures.
-
If the solvent is non-hazardous and water-miscible (e.g., ethanol, acetone (B3395972) in small quantities, or aqueous solutions): Proceed to the next step.
-
-
Step 2: Dilution. For small quantities of this compound in a non-hazardous, water-miscible solvent, dilute the solution with at least 20 parts water.
-
Step 3: pH Neutralization. Check the pH of the diluted solution. If necessary, neutralize it to a pH between 6.0 and 8.0.
-
Step 4: Drain Disposal. With approval from your institution's Environmental Health and Safety (EHS) department, the neutralized and diluted solution may be poured down the sanitary sewer, followed by a copious amount of water.[7][9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these procedures and adhering to your institution's specific guidelines, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment. Always prioritize safety and consult with your institution's EHS department if you have any doubts about the proper disposal of any chemical waste.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. caymanchem.com [caymanchem.com]
- 3. 601-34-3 CAS MSDS (Cholesteryl palmitate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Cholesteryl palmitate CAS#: 601-34-3 [m.chemicalbook.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sfasu.edu [sfasu.edu]
- 8. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
